molecular formula C8H6FNO B1338224 2-Fluoro-4-(hydroxymethyl)benzonitrile CAS No. 222978-02-1

2-Fluoro-4-(hydroxymethyl)benzonitrile

Cat. No.: B1338224
CAS No.: 222978-02-1
M. Wt: 151.14 g/mol
InChI Key: WLQHJQUGYACADR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHJQUGYACADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473983
Record name 2-fluoro-4-(hydroxymethyl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10473983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222978-02-1
Record name 2-Fluoro-4-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222978-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 222978-02-1

This technical guide provides a comprehensive overview of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety information, and its role in synthetic applications, particularly in the context of medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted benzonitrile that serves as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 222978-02-1[1]
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Appearance Light yellow to yellow solid
Melting Point 66-68 °C
Storage Temperature Room Temperature, Sealed in dry

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Spectroscopy Data Reference
¹H NMR (300 MHz, CDCl₃)δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H)[1]
Mass Spectrometry Predicted [M+H]⁺: 152.05061
¹³C NMR Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2][3]
Infrared (IR) Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound from 2-fluoro-4-vinylbenzonitrile is outlined below.

Reaction: Ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.

Materials:

  • 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (5 mL)

  • Ozone (O₃)

  • Argon (Ar)

  • Sodium borohydride (NaBH₄) (0.67 g, 0.018 mol)

  • 2M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixed solution of CH₂Cl₂ and 5 mL of methanol containing 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) is cooled to -78°C.

  • Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]

  • Argon is subsequently passed through the reaction mixture to remove any unreacted ozone.[1]

  • Sodium borohydride (0.67 g, 0.018 mol) is added to the mixture.[1]

  • The cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.[1]

  • The solvent is removed by evaporation.

  • 2M HCl solution is added to the residue, and the mixture is extracted twice with diethyl ether.

  • The combined organic phases are dried with anhydrous Na₂SO₄, and the solvent is evaporated.

  • The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).[1]

Workflow Diagram:

G start Start: 2-fluoro-4-vinylbenzonitrile in CH2Cl2/MeOH step1 Cool to -78°C start->step1 step2 Ozonolysis (O3) step1->step2 step3 Purge with Argon step2->step3 step4 Reduction with NaBH4 step3->step4 step5 Warm to Room Temperature step4->step5 step6 Solvent Evaporation step5->step6 step7 Aqueous Workup (2M HCl) step6->step7 step8 Extraction with Diethyl Ether step7->step8 step9 Drying (Na2SO4) step8->step9 step10 Solvent Evaporation step9->step10 step11 Crystallization step10->step11 end_product Product: this compound step11->end_product

Synthesis Workflow

Role in Drug Discovery and Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Benzonitrile derivatives, in particular, are key intermediates in the synthesis of various pharmaceuticals.

While direct applications of this compound in the synthesis of approved drugs are not prominently documented in the searched literature, its structural motifs are highly relevant. For instance, the closely related compound, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of Olaparib, a PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. The hydroxymethyl group of the title compound can be readily oxidized to an aldehyde, suggesting its potential as a precursor for similar pharmacologically active molecules.

Potential Synthetic Utility in Medicinal Chemistry: The presence of three reactive sites—the nitrile, the hydroxymethyl group, and the aromatic ring activated by the fluorine atom—makes this compound a versatile scaffold for chemical modifications.

G cluster_reactions Potential Reactions cluster_products Potential Products start This compound oxidation Oxidation start->oxidation -CH2OH -> -CHO etherification Etherification / Esterification start->etherification -CH2OH -> -CH2OR nucleophilic_substitution Nucleophilic Aromatic Substitution start->nucleophilic_substitution -F -> -Nu aldehyde 2-Fluoro-4-formylbenzonitrile oxidation->aldehyde ether_ester Ether/Ester Derivatives etherification->ether_ester substituted_benzonitrile Substituted Benzonitriles nucleophilic_substitution->substituted_benzonitrile advanced_intermediates Advanced Intermediates for APIs aldehyde->advanced_intermediates ether_ester->advanced_intermediates substituted_benzonitrile->advanced_intermediates

Synthetic Potential

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found in the searched results. However, based on the hazard information for the closely related compound, 2-Fluoro-4-hydroxybenzonitrile, the following hazards should be considered. It is strongly recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.

  • Potential Hazards:

    • Harmful if swallowed.[3]

    • Causes serious eye damage.[3]

    • Toxic to aquatic life with long-lasting effects.[3]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Avoid release to the environment.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its versatile functional groups allow for a range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic and medicinal chemistry programs. Further research into its applications is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry and materials science.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Melting Point 66-68 °C[1]
Boiling Point Not available (Predicted for 3-Fluoro-4-(hydroxymethyl)benzonitrile: 288.8 °C at 760 mmHg)[2]
Density Not available (Data for 3-Fluoro-4-(hydroxymethyl)benzonitrile: 1.27 g/mL at 25 °C)[3]
Solubility Soluble in common organic solvents such as ethers.[1]
Appearance Light yellow to yellow solid[1]
CAS Number 222978-02-1[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The structure of the product can be confirmed by ¹H NMR (300 MHz, CDCl₃): δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H).[1]

¹³C NMR and IR Spectroscopy

While specific experimental ¹³C NMR and IR spectra for this compound were not found in the reviewed literature, data for the closely related compound, 2-Fluoro-4-hydroxybenzonitrile, are available and can provide insights into the expected spectral features.[4][5] The nitrile group (C≡N) typically shows a characteristic absorption in the IR spectrum around 2220-2260 cm⁻¹. The hydroxyl group (-OH) will exhibit a broad absorption in the region of 3200-3600 cm⁻¹. In the ¹³C NMR spectrum, the carbon of the nitrile group is expected to appear in the range of 115-125 ppm.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below, based on a method involving the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.[1]

Materials and Equipment
  • 2-Fluoro-4-vinylbenzonitrile

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ozone (O₃)

  • Argon (Ar)

  • Sodium borohydride (NaBH₄)

  • 2M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Cooling bath (-78 °C)

  • Ozone generator

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure
  • A solution of 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) in a mixture of 40 mL of CH₂Cl₂ and 5 mL of methanol is prepared in a reaction flask and cooled to -78 °C.[1]

  • Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]

  • Argon gas is then passed through the reaction mixture to remove any unreacted ozone.[1]

  • Sodium borohydride (0.67 g, 0.018 mol) is added to the flask, the cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.[1]

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.[1]

  • A 2M HCl solution is added to the residue, and the mixture is extracted twice with diethyl ether.[1]

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.[1]

  • The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).[1]

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start 2-Fluoro-4-vinylbenzonitrile step1 Ozonolysis in CH2Cl2/MeOH at -78°C start->step1 1. O3 step2 Reduction with NaBH4 step1->step2 2. NaBH4 step3 Solvent Removal step2->step3 step4 Acidification and Extraction step3->step4 step5 Drying and Solvent Evaporation step4->step5 step6 Crystallization step5->step6 product This compound step6->product

Caption: Synthetic workflow for this compound.

Safety and Handling

While a specific safety data sheet for this compound was not located, information for the closely related compound 2-Fluoro-4-hydroxybenzonitrile indicates that it is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[6] It is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a privileged scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to participate in crucial molecular interactions.[7] The nitrile group can act as a bioisostere for a ketone or aldehyde and can form hydrogen bonds with biological targets.[6]

The introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.[8] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Substituted benzonitriles have been investigated for a variety of therapeutic targets, including their use as anti-inflammatory agents.[9] The versatility of the benzonitrile scaffold makes it a key component in the development of drugs for a wide range of diseases.

G cluster_compound Core Scaffold cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas compound This compound feature1 Fluorine Substitution (Metabolic Stability, Binding Affinity) compound->feature1 feature2 Hydroxymethyl Group (Derivatization Handle) compound->feature2 feature3 Benzonitrile Moiety (Bioisostere, H-bonding) compound->feature3 app1 Oncology feature1->app1 app2 Inflammation feature1->app2 app3 Infectious Diseases feature1->app3 app4 Neurological Disorders feature1->app4 feature2->app1 feature2->app2 feature2->app3 feature2->app4 feature3->app1 feature3->app2 feature3->app3 feature3->app4

Caption: Potential applications of this compound in drug discovery.

References

In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive cyano group, a directing fluoro substituent, and a functional hydroxymethyl group, makes it a versatile building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure that dictates its chemical reactivity and potential biological interactions. The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, a hydroxymethyl group at the 4-position, and a nitrile group at the 1-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
CAS Number 222978-02-1
Appearance Solid
Melting Point 66-68 °C
InChI Key WLQHJQUGYACADR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CO)F)C#N

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃, 300 MHz) δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H).
¹³C NMR Data not available in the searched literature.
Infrared (IR) Spectroscopy Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound and its precursors. A common strategy involves the reduction of the corresponding aldehyde, 2-fluoro-4-formylbenzonitrile.

Synthesis via Reduction of 2-Fluoro-4-formylbenzonitrile

A prevalent method for synthesizing this compound involves the reduction of 2-fluoro-4-formylbenzonitrile. This transformation can be achieved using various reducing agents.

Experimental Protocol: Reduction of 2-Fluoro-4-formylbenzonitrile

  • Materials: 2-fluoro-4-formylbenzonitrile, reducing agent (e.g., sodium borohydride), appropriate solvent (e.g., methanol, ethanol), reaction vessel, magnetic stirrer, work-up reagents (e.g., water, hydrochloric acid), extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate), rotary evaporator, and purification apparatus (e.g., column chromatography or recrystallization setup).

  • Procedure:

    • Dissolve 2-fluoro-4-formylbenzonitrile in a suitable alcohol solvent in a reaction flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water or dilute acid.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Synthesis_Workflow start Start: 2-Fluoro-4-formylbenzonitrile dissolve Dissolve in Alcohol start->dissolve cool Cool in Ice Bath dissolve->cool add_reductant Add Reducing Agent (e.g., NaBH4) cool->add_reductant stir Stir at Room Temperature add_reductant->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end End: this compound purify->end

Caption: Synthetic workflow for the reduction of 2-fluoro-4-formylbenzonitrile.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modifications and conjugation.

Potential as a Scaffold for Biologically Active Compounds

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to introduce diverse functionalities. The nitrile group can also be transformed into other functional groups, such as amines or tetrazoles.

Derivatization_Workflow start This compound oxidation Oxidation of Hydroxymethyl Group start->oxidation esterification Esterification/Etherification start->esterification nitrile_mod Nitrile Group Modification start->nitrile_mod aldehyde 2-Fluoro-4-formylbenzonitrile oxidation->aldehyde acid 2-Fluoro-4-carboxybenzonitrile oxidation->acid bio_eval Biological Evaluation aldehyde->bio_eval acid->bio_eval derivatives1 Ester/Ether Derivatives esterification->derivatives1 derivatives1->bio_eval amine Aminomethyl Derivative nitrile_mod->amine tetrazole Tetrazole Derivative nitrile_mod->tetrazole amine->bio_eval tetrazole->bio_eval

Caption: Potential derivatization pathways for this compound.

Experimental Protocols for Biological Evaluation

Given the potential of benzonitrile derivatives in oncology, standard in vitro assays can be employed to assess the cytotoxic or enzyme-inhibitory activity of compounds derived from this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

  • Materials: Cancer cell line (e.g., MCF-7, A549, HCT116), cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin), 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and a vehicle control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]

MTT_Assay_Workflow start Start: Seed Cancer Cells treat Treat with Test Compound start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (few hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate Calculate Cell Viability read_absorbance->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for a standard MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature implicating this compound in the modulation of specific signaling pathways. However, based on the known activities of other benzonitrile derivatives, it is plausible that compounds synthesized from this scaffold could target various pathways implicated in diseases such as cancer. For instance, many kinase inhibitors, which target signaling pathways crucial for cell proliferation and survival, contain the benzonitrile moiety.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. While comprehensive biological data for this specific compound is not yet widely available, its structural features and the known activities of related benzonitrile derivatives suggest that it is a promising scaffold for the generation of novel therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and scientists to build upon in their endeavors to develop new and effective pharmaceuticals.

References

Spectroscopic Profile of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-4-(hydroxymethyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

Executive Summary

This compound is a substituted aromatic compound with the molecular formula C₈H₆FNO. Its structural features, including the fluorine atom, nitrile group, and hydroxymethyl substituent, give rise to a unique spectroscopic fingerprint. This guide presents the available experimental and predicted data to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
7.59mAromatic CH
7.3-7.2mAromatic CH (2H)
4.79d-CH₂-
2.26t-OH

Data obtained in CDCl₃ at 300 MHz.[1]

¹³C NMR Data

Due to the limited availability of experimental data in peer-reviewed literature, the following are predicted ¹³C NMR chemical shifts. These values are calculated based on established models and provide an estimation of the expected spectral features. Aromatic carbons typically resonate in the range of 110-170 ppm, the nitrile carbon between 115-125 ppm, and the benzylic carbon of the hydroxymethyl group around 60-65 ppm.

Predicted Chemical Shift (δ) ppmAssignment
~163 (d, J ≈ 250 Hz)C-F
~140C-CN
~133Aromatic CH
~128Aromatic CH
~118 (d, J ≈ 20 Hz)Aromatic C-H ortho to F
~116-CN
~115 (d, J ≈ 25 Hz)Aromatic C-H ortho to F
~64-CH₂OH
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-CH₂-)
~2230StrongC≡N stretch (nitrile)
~1610, 1500, 1450Medium-StrongAromatic C=C skeletal vibrations
~1250StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The following are predicted m/z values for common adducts.[2]

AdductPredicted m/z
[M+H]⁺152.05061
[M+Na]⁺174.03255
[M-H]⁻150.03605
[M]⁺151.04278

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, MeOH for MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (ESI-HRMS) Dissolution->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. The presented data and protocols are intended to facilitate its accurate identification and use in various scientific applications.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in organic synthesis. Given the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative solubility profile based on the molecule's structural features and established chemical principles. Furthermore, detailed experimental protocols for the quantitative determination of solubility are provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, where understanding solubility is critical for reaction optimization, purification, and formulation.

Introduction

This compound is an aromatic compound featuring a nitrile group, a hydroxymethyl group, and a fluorine substituent. The interplay of these functional groups dictates its physical and chemical properties, including its solubility in various organic solvents. In the context of drug discovery and development, solubility is a fundamental parameter that influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile is therefore essential from the early stages of research through to process development. This guide addresses the solubility of this compound, providing both a predictive assessment and a practical methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the molecule's behavior and its likely interactions with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Melting Point 66-68 °C
Appearance Light yellow to yellow solid
Polarity Polar

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both polar and nonpolar regions, which will influence its solubility in different organic solvents.

  • Polar Moieties: The nitrile group (-C≡N) is strongly polar. The hydroxymethyl group (-CH₂OH) is also polar and capable of hydrogen bonding. The fluorine atom is highly electronegative, contributing to the overall polarity of the molecule.

  • Nonpolar Moieties: The benzene ring is nonpolar.

This combination of polar and nonpolar features suggests that the solubility of this compound will be dependent on the overall polarity of the solvent. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic MethanolVery SolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxymethyl and nitrile groups of the solute.
EthanolSolubleSimilar to methanol, but the slightly lower polarity of ethanol may slightly decrease solubility.
Polar Aprotic AcetoneSolubleThe polar carbonyl group can interact favorably with the nitrile group, and the overall polarity is suitable for the solute.
Ethyl AcetateSolubleThe ester group provides polarity to solubilize the polar functional groups of the solute, while the ethyl group interacts with the nonpolar parts.
DichloromethaneVery SolubleThe polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.
ChloroformVery SolubleSimilar

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety and handling protocols for 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and is based on available safety data for the compound and structurally related chemicals.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₆FNO[1]
Molecular Weight 151.14 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 66-68 °C[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Hazard Identification and GHS Classification

GHS Classifications for Related Compounds:

CompoundHazard StatementsPictogramsSignal Word
2-Fluoro-4-hydroxybenzonitrile H302: Harmful if swallowedH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effectsDangerDanger
3-Fluoro-4-(hydroxymethyl)benzonitrile H318: Causes serious eye damageDangerDanger
4-Hydroxybenzonitrile H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic lifeWarningWarning

Based on this information, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause serious eye and skin irritation, and potentially be harmful to the aquatic environment.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPE TypeSpecification
Eye Protection Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[2][3]
Hand Protection Compatible chemical-resistant gloves.[4]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.[2][4]
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[2][4]
Storage Recommendations

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

Storage ConditionRecommendation
General Store in a cool, dry, and well-ventilated area.[2][4]
Container Keep container tightly sealed.[1][2]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Accidental Release Measures

In case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

Spill SizeContainment and Clean-up
Minor Spills Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust.[5]
Major Spills Evacuate the area. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas. Sweep up and shovel into suitable containers for disposal.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound have been described. One method involves the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction with sodium borohydride.[1] Another procedure details the purification of the crude product by crystallization to yield the final product.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Receipt Receipt of Compound Inspection Inspect Container for Damage Receipt->Inspection Storage Store in Designated Area (Cool, Dry, Well-Ventilated) Inspection->Storage No Damage RiskAssessment Conduct Risk Assessment Storage->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE Handling Weighing and Handling in Ventilated Enclosure PPE->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination WasteDisposal Dispose of Waste (Follow Institutional Guidelines) Decontamination->WasteDisposal

References

An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, commercial availability, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted benzonitrile with the chemical formula C₈H₆FNO. It is also known by its synonym, 4-Cyano-3-fluorobenzyl alcohol. Below is a summary of its key quantitative data, compiled from various commercial and database sources.

PropertyValueSource(s)
CAS Number 222978-02-1[1][2]
Molecular Formula C₈H₆FNO[1][2]
Molecular Weight 151.14 g/mol [1][2]
Appearance Light yellow to yellow solid / White to off-white solid[1]
Melting Point 66-68 °C[1]
Purity Typically ≥95%[2]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Commercial Suppliers

This compound is available from a range of commercial chemical suppliers. The typical purity offered is 95-98%. Below is a list of some of the key suppliers:

  • BLD Pharm [3]

  • CymitQuimica [2][4]

  • Fluorochem [2][4]

  • ChemicalBook [1]

  • Sigma-Aldrich (Isomeric variants available)

  • Alfa Chemistry (Isomeric variants available)[5]

  • Apollo Scientific (Isomeric variants available)

  • AOBChem USA

  • Chemdiv (Related compounds)[6]

  • Santa Cruz Biotechnology (Isomeric variants available)[7]

  • Sunway Pharm Ltd (Isomeric variants available)[8]

  • TCI Chemicals (Related compounds)[9]

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in organic synthesis. A common synthetic route to this compound is detailed below.

Synthesis of this compound from 2-Fluoro-4-vinylbenzonitrile[1]

This protocol describes the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction to yield the target compound.

Materials:

  • 2-Fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (5 mL)

  • Ozone (29 g/m³)

  • Argon

  • Sodium borohydride (0.67 g, 0.018 mol)

  • 2M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-fluoro-4-vinylbenzonitrile in a mixture of CH₂Cl₂ and 5 mL of methanol is cooled to -78°C.

  • Ozone is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.

  • Argon is then passed through the solution to remove any unreacted ozone.

  • Sodium borohydride is added to the reaction mixture.

  • The cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.

  • The solvent is removed by evaporation.

  • 2M HCl solution is added to the residue.

  • The mixture is extracted twice with diethyl ether.

  • The combined organic phases are dried over anhydrous Na₂SO₄ and the solvent is evaporated.

  • The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).

Product Characterization:

The structure of the resulting product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H)[1].

Synthesis_Workflow cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Reduction reagent1 2-Fluoro-4-vinylbenzonitrile ozonolysis ozonolysis reagent1->ozonolysis in CH₂Cl₂/MeOH at -78°C reagent2 Ozone (O₃) reagent2->ozonolysis reagent3 Sodium borohydride (NaBH₄) reduction reduction reagent3->reduction product This compound ozonolysis_intermediate Ozonide Intermediate ozonolysis_intermediate->reduction in situ workup Aqueous Workup (HCl, Ether) reduction->workup Reaction Quench & Extraction purification Crystallization workup->purification Drying & Solvent Removal purification->product

Synthetic pathway for this compound.

Biological Activity and Applications in Drug Discovery

Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of this compound itself. Its primary role appears to be that of a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Benzonitrile derivatives are known to be important pharmacophores and are found in a variety of bioactive molecules. For instance, the related compound 2-fluoro-4-nitrobenzonitrile is described as an intermediate for tyrosine kinase inhibitors, which are used in the treatment of cancer and other diseases[10][11]. The structural motifs present in this compound, namely the fluorinated benzonitrile core and the hydroxymethyl group, offer multiple points for chemical modification, making it a valuable starting material for the synthesis of compound libraries for drug screening.

The lack of direct biological data for this specific compound suggests that it is a novel or under-explored scaffold for direct therapeutic use, but its value as a synthetic intermediate is well-established. Researchers utilizing this compound are likely incorporating it into larger molecules to probe biological targets.

Safety and Handling

Safety data for this compound is not extensively detailed in publicly accessible documents. However, based on the data for structurally related compounds such as 2-fluoro-4-hydroxybenzonitrile, caution should be exercised when handling this chemical.

General Hazards:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Can cause skin and serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of the specific batch of the chemical being used.

Quality_Assurance cluster_docs Essential Documentation compound This compound purity Purity (≥95%) compound->purity appearance Appearance (Solid) compound->appearance melting_point Melting Point (66-68°C) compound->melting_point identity Identity (NMR, MS) compound->identity sds Safety Data Sheet (SDS) compound->sds coa Certificate of Analysis (CoA) purity->coa appearance->coa melting_point->coa identity->coa

Key quality parameters for this compound.

References

An In-depth Technical Guide to the Purity Analysis of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with data presentation in structured tables and visualizations of experimental workflows.

Overview of Analytical Strategies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantifying the main component and known impurities. GC-MS is employed to identify and quantify volatile and semi-volatile impurities, including residual solvents. NMR spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.

A logical workflow for the comprehensive purity analysis of a new batch of this compound is presented below.

cluster_0 Purity Analysis Workflow Sample Sample HPLC_Analysis HPLC Analysis (Purity, Impurities) Sample->HPLC_Analysis Primary Assay GC_MS_Analysis GC-MS Analysis (Volatile Impurities, Residual Solvents) Sample->GC_MS_Analysis Orthogonal Method NMR_Analysis NMR Analysis (Structure Confirmation, qNMR) Sample->NMR_Analysis Structural Identity Data_Evaluation Data Evaluation & Comparison HPLC_Analysis->Data_Evaluation GC_MS_Analysis->Data_Evaluation NMR_Analysis->Data_Evaluation Final_Report Purity Report Data_Evaluation->Final_Report cluster_1 Mass Spectrometry Fragmentation M_plus [M]+• m/z = 151 M_minus_H2O [M-H₂O]+• m/z = 133 M_plus->M_minus_H2O Loss of H₂O M_minus_CHO [M-CHO]+• m/z = 122 M_plus->M_minus_CHO Loss of CHO Tropylium Fluorotropylium ion m/z = 109 M_plus->Tropylium Rearrangement & Loss of HCN cluster_2 Synthesis and Potential Impurities Starting_Material 2-Fluoro-4-vinylbenzonitrile Intermediate Ozonide Intermediate Starting_Material->Intermediate Ozonolysis Impurity_1 Unreacted Starting Material Starting_Material->Impurity_1 Product This compound Intermediate->Product Reduction Impurity_2 Over-oxidation Product (2-Fluoro-4-formylbenzonitrile) Intermediate->Impurity_2 Incomplete Reduction Impurity_3 By-products Intermediate->Impurity_3

Stability and Storage of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Fluoro-4-(hydroxymethyl)benzonitrile. As a crucial building block in pharmaceutical and agrochemical research, understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of synthesized products. This document outlines best practices for storage and handling, discusses potential degradation pathways, and provides a general framework for conducting stability studies.

Chemical Properties and Structure

This compound is a bifunctional organic compound containing a nitrile group and a hydroxymethyl group attached to a fluorinated benzene ring. Its chemical structure influences its stability and reactivity.

PropertyValue
CAS Number 222978-02-1
Molecular Formula C₈H₆FNO
Molecular Weight 151.14 g/mol
Appearance Light yellow to white solid
Melting Point 66-68 °C

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, it is essential to adhere to proper storage and handling guidelines. The following recommendations are based on information from various chemical suppliers.

Storage:

  • Temperature: The most common recommendation is to store the compound at room temperature .[1][2] Some suppliers also suggest the possibility of cold-chain transportation , which may indicate that cooler temperatures could be beneficial for long-term stability.[2]

  • Atmosphere: It should be stored in a dry environment .[1][2] The container should be tightly sealed to prevent the ingress of moisture.[3][4]

  • Location: A well-ventilated area is recommended for storage.[3][4][5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Handling:

  • Use in a well-ventilated area.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]

  • Avoid dust formation.[3][6]

  • Wash hands thoroughly after handling.[3][5]

Potential Degradation Pathways

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions. Acidic hydrolysis would likely yield a carboxylic acid, while basic hydrolysis would initially form a carboxylate salt.

  • Oxidation: The hydroxymethyl group (-CH₂OH) is a primary alcohol and can be oxidized to an aldehyde and further to a carboxylic acid in the presence of oxidizing agents.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of various byproducts.

Below is a diagram illustrating these potential degradation pathways.

G Potential Degradation Pathways A This compound B 2-Fluoro-4-(hydroxymethyl)benzoic acid (Hydrolysis Product) A->B  Acid/Base Hydrolysis C 2-Fluoro-4-formylbenzonitrile (Oxidation Product) A->C Oxidation D 2-Fluoro-4-carboxybenzonitrile (Oxidation Product) C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

Framework for Stability Studies

For researchers and drug development professionals requiring a comprehensive understanding of this compound's stability, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol for a Forced Degradation Study

The following is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a developed HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Assess the peak purity of the parent compound.

    • If significant degradation is observed, further studies can be conducted to isolate and characterize the degradation products using techniques like Mass Spectrometry (MS).

Data Presentation for Stability Studies

The results of a forced degradation study should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis 0.1 N HCl24 hours60°C[Insert Data][Insert Data]
Base Hydrolysis 0.1 N NaOH24 hours60°C[Insert Data][Insert Data]
Oxidation 3% H₂O₂24 hoursRoom Temp.[Insert Data][Insert Data]
Thermal (Solid) Dry Heat48 hours80°C[Insert Data][Insert Data]
Photostability (Solid) 1.2 million lux hrs & 200 W-h/m²As requiredRoom Temp.[Insert Data][Insert Data]
Photostability (Solution) 1.2 million lux hrs & 200 W-h/m²As requiredRoom Temp.[Insert Data][Insert Data]
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Degradation A->E F Photostability A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC-PDA Analysis H->I J Calculate % Degradation I->J K Assess Peak Purity I->K L Characterize Degradants (if needed) J->L K->L

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

While specific, quantitative stability data for this compound is not widely published, adherence to the recommended storage conditions of a cool, dry, and well-ventilated environment, away from incompatible substances, is crucial for maintaining its quality. For applications requiring a deeper understanding of its stability, a forced degradation study as outlined in this guide is recommended. This will not only ensure the reliability of experimental outcomes but also aid in the development of robust analytical methods for quality control. Researchers are encouraged to perform their own stability assessments based on their specific experimental conditions and requirements.

References

Methodological & Application

The Role of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Modern Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluoro-4-(hydroxymethyl)benzonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring a cyano group, a hydroxymethyl moiety, and a fluorine atom on a benzene ring, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups allows for the construction of complex molecular architectures with potential therapeutic applications across various disease areas, including metabolic disorders, oncology, and infectious diseases. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.

While direct and extensive research on the specific biological activities of this compound itself is not widely published, its utility as a key intermediate is well-documented through the synthesis of numerous potent therapeutic agents. This application note will explore the medicinal chemistry applications of this compound and its close structural isomers, providing insights into its role in drug discovery and development.

Application in the Synthesis of Pharmaceutical Agents

Fluorinated benzonitrile derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, the closely related isomer, 4-fluoro-2-methylbenzonitrile, is a key precursor in the manufacture of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] This highlights the importance of the fluorobenzonitrile scaffold in developing enzyme inhibitors. The hydroxymethyl group in this compound offers a convenient handle for further chemical transformations, allowing for its incorporation into larger, more complex drug molecules.

Antimicrobial and Antifungal Potential

Benzonitrile derivatives have demonstrated notable antimicrobial and antifungal properties.[3] The introduction of various substituents on the benzene ring can significantly modulate their efficacy. While specific data for this compound is not available, the general class of hydroxylated and halogenated benzonitriles has shown promise. The proposed mechanism of action for such phenolic compounds often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[3]

Quantitative Data on Related Benzonitrile Derivatives

To illustrate the potential bioactivity of compounds derived from a fluorinated benzonitrile scaffold, the following table summarizes the biological data for some related molecules. It is important to note that this data is for analogous compounds and not for direct derivatives of this compound.

Compound ClassTargetBioactivity (IC50/MIC)Therapeutic Area
Benzotriazole-acrylonitrile derivativesTubulin PolymerizationnM concentrationsOncology
Flavone analoguesSaccharomyces cerevisiaeNot specifiedAntifungal
2-hydroxy benzyl hydrazide derivativesS. aureus, E. coliZone of inhibition: 2.0-2.1 cmAntibacterial

Experimental Protocols

General Synthesis of a Biologically Active Scaffold from a Benzonitrile Intermediate

The following is a generalized protocol for the synthesis of a hypothetical bioactive molecule using a fluorinated benzonitrile as a starting material. This protocol is illustrative and would require optimization for a specific target molecule.

Step 1: Halogenation of the Methyl Group (Illustrative for an isomer)

In a reaction vessel, 4-fluoro-2-methylbenzonitrile is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product, 2-(bromomethyl)-4-fluorobenzonitrile, is purified by column chromatography.

Step 2: Nucleophilic Substitution

The purified 2-(bromomethyl)-4-fluorobenzonitrile is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A nucleophile, such as a substituted amine or phenol, and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution. The reaction mixture is stirred at room temperature or heated to facilitate the substitution reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent and washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired product, which may be further purified by crystallization or chromatography.

Step 3: Further Functional Group Manipulation (Hypothetical)

The cyano group of the resulting benzonitrile derivative can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification and the introduction of additional pharmacophoric features.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound: The synthesized benzonitrile derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

experimental_workflow start This compound (Starting Material) step1 Functional Group Transformation (e.g., Oxidation, Halogenation) start->step1 step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step3 Introduction of Bioactive Moiety step2->step3 step4 Purification and Characterization step3->step4 end Bioactive Compound Library step4->end

Caption: Synthetic workflow for generating a library of bioactive compounds.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Benzonitrile-derived Kinase Inhibitor inhibitor->raf

Caption: Potential mechanism of action for a benzonitrile-derived kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2][3] They function by blocking the action of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][]

This document provides detailed application notes and protocols for the synthesis of a potent and selective DPP-4 inhibitor, Alogliptin, utilizing 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key starting material. Alogliptin features a cyanobenzyl group attached to a pyrimidinedione core. The provided protocols outline a feasible synthetic pathway, offering a practical guide for researchers in medicinal chemistry and drug development.

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors enhance the "incretin effect," which is the phenomenon of greater insulin secretion in response to oral glucose compared to intravenous glucose. GLP-1 and GIP, released from the gut upon food intake, are the primary mediators of this effect. DPP-4 rapidly inactivates these hormones. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to:

  • Increased glucose-dependent insulin secretion: Stimulates the pancreatic β-cells to release insulin.

  • Suppressed glucagon secretion: Reduces the release of glucagon from pancreatic α-cells, thereby decreasing hepatic glucose production.

  • Delayed gastric emptying and promotion of satiety.

The signaling pathway of DPP-4 inhibition is depicted in the diagram below.

DPP4_Signaling_Pathway Food_Intake Food Intake Gut Gut L-cells Food_Intake->Gut Stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP Releases DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibits Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Hepatic_Glucose->Blood_Glucose Glucose_Uptake->Blood_Glucose Alogliptin_Synthesis_Workflow Start This compound Intermediate1 2-Fluoro-4-(bromomethyl)benzonitrile Start->Intermediate1 Step 1: Bromination Intermediate2 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)-3-fluorobenzonitrile Intermediate1->Intermediate2 Step 2: N-Alkylation Uracil 6-chloro-3-methyluracil Uracil->Intermediate2 Alogliptin Alogliptin Intermediate2->Alogliptin Step 3: Nucleophilic Substitution Piperidine (R)-3-aminopiperidine Piperidine->Alogliptin Salt_Formation Alogliptin Benzoate Alogliptin->Salt_Formation Optional: Salt Formation Benzoic_Acid Benzoic Acid Benzoic_Acid->Salt_Formation

References

Application Notes and Protocols: 2-Fluoro-4-(hydroxymethyl)benzonitrile as a Versatile Building Block for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-4-(hydroxymethyl)benzonitrile as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. Detailed experimental protocols for the synthesis of the notable PARP inhibitor, Olaparib, starting from this building block are provided, along with relevant quantitative data and pathway diagrams to support drug discovery and development efforts.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, particularly in DNA repair and the maintenance of genomic stability.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, demonstrating clinical efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The core chemical scaffolds of many potent PARP inhibitors are derived from strategically functionalized aromatic building blocks. This compound is a valuable such precursor, offering versatile handles for the elaboration into complex heterocyclic systems characteristic of potent PARP inhibitors like Olaparib.[4][5] The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxymethyl and nitrile groups provide key reactive sites for synthetic transformations.

PARP Signaling Pathway in DNA Repair

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage, primarily single-strand breaks.[6] Upon activation, PARP catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[5] In cancer cells with deficient homologous recombination, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[3] These unrepaired double-strand breaks are lethal to the cancer cells, a concept known as synthetic lethality.[7]

PARP_Signaling PARP Signaling Pathway in DNA Damage Response DNA_damage DNA Single-Strand Break PARP1 PARP1/2 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes from Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Break Formation PARP1->Replication_Fork_Collapse inhibition leads to NAD NAD+ NAD->PARP1 DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits Repair Single-Strand Break Repair DNA_Repair_Proteins->Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits HR_Deficient_Cell Homologous Recombination Deficient Cancer Cell Replication_Fork_Collapse->HR_Deficient_Cell Cell_Death Cell Death (Apoptosis) HR_Deficient_Cell->Cell_Death

PARP Signaling and Inhibition

Synthetic Application: Synthesis of Olaparib

This compound serves as a practical starting material for the synthesis of Olaparib. The synthetic strategy involves an initial oxidation of the hydroxymethyl group to an aldehyde, followed by a series of transformations to construct the phthalazinone core and introduce the piperazine moiety.

Experimental Workflow

Olaparib_Synthesis Synthetic Workflow for Olaparib A This compound B Oxidation A->B C 2-Fluoro-4-formylbenzonitrile B->C D Wittig Reaction with (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate C->D E 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile D->E F Hydrolysis and Cyclization with Hydrazine Hydrate E->F G 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid F->G H Amide Coupling with 1-(cyclopropylcarbonyl)piperazine G->H I Olaparib H->I

Olaparib Synthesis Workflow
Experimental Protocols

Step 1: Oxidation of this compound to 2-Fluoro-4-formylbenzonitrile

This protocol describes a standard Swern oxidation. Other oxidation reagents like pyridinium chlorochromate (PCC) can also be employed.

  • Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-formylbenzonitrile.

Step 2: Synthesis of 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile

This procedure is adapted from published literature.[4]

  • Materials:

    • 2-Fluoro-4-formylbenzonitrile

    • Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

    • Triethylamine

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a mixture of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.02 eq) and 2-fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous THF, add triethylamine (0.74 eq) dropwise at a temperature below 15 °C.

    • Allow the reaction mixture to slowly warm to room temperature and monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This procedure is adapted from published literature.[4]

  • Materials:

    • Crude 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile

    • Sodium hydroxide (NaOH) solution (10 M)

    • Hydrazine hydrate

    • Hydrochloric acid (HCl) (4 M)

  • Procedure:

    • To a stirred suspension of the crude product from Step 2 in water, add 10 M aqueous NaOH and heat the mixture to 90 °C for 1 hour.

    • Cool the reaction mixture to 70 °C and add hydrazine hydrate.

    • Stir the mixture for 18 hours at 70 °C.

    • Cool the mixture to room temperature and acidify with 4 M HCl to pH 4.

    • Filter the resulting suspension, wash with diethyl ether, and dry to obtain the desired product.

Step 4: Synthesis of Olaparib

This final step involves an amide coupling reaction.

  • Materials:

    • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

    • 1-(Cyclopropylcarbonyl)piperazine

    • A suitable coupling agent (e.g., HATU, HBTU)

    • A suitable base (e.g., DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-(cyclopropylcarbonyl)piperazine (1.1 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by HPLC or TLC).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield Olaparib.

Data Presentation

Table 1: Synthetic Route Yields
StepProductStarting MaterialTypical Yield (%)
12-Fluoro-4-formylbenzonitrileThis compound85-95 (estimated)
2-4Olaparib2-Fluoro-4-formylbenzonitrile~50-60 (over 3 steps)

Note: Yield for Step 1 is an estimation based on standard oxidation reactions. The overall yield for steps 2-4 is based on reported multi-step syntheses of Olaparib from similar intermediates.

Table 2: Biological Activity of Olaparib
CompoundTargetIC50 (nM)
OlaparibPARP15
OlaparibPARP21

Data sourced from publicly available literature.[8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PARP inhibitors. The provided protocols for the synthesis of Olaparib highlight a practical application of this starting material in medicinal chemistry and drug development. The straightforward conversion of the hydroxymethyl group to a formyl group allows for its entry into established synthetic routes for this important class of anti-cancer agents. These notes are intended to facilitate further research and development in the field of PARP inhibition.

References

Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel liquid crystalline materials using 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key building block. The incorporation of the fluoro and cyano functionalities onto a central phenyl ring offers a strategic approach to tuning the mesomorphic and electronic properties of the final liquid crystal molecules. The presence of a fluorine atom can influence properties such as dielectric anisotropy, viscosity, and thermal stability.[1] This document outlines two primary synthetic pathways: direct etherification of the hydroxymethyl group and esterification following oxidation to the corresponding benzoic acid. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate the development of new liquid crystal materials for a range of applications, including advanced display technologies.

Core Concepts in Fluorinated Liquid Crystal Design

The introduction of fluorine atoms into liquid crystal molecules is a powerful strategy for tailoring their physical properties.[2] The high electronegativity and small size of the fluorine atom can lead to:

  • Modified Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond significantly influences the overall molecular dipole and, consequently, the dielectric anisotropy of the liquid crystal. Depending on the position of the fluorine atom relative to the long molecular axis, it can lead to either positive or negative Δε.

  • Reduced Viscosity: The introduction of fluorine can lower intermolecular interactions, leading to reduced viscosity, which is a critical parameter for fast-switching liquid crystal displays.[1]

  • Enhanced Thermal and Chemical Stability: The strength of the C-F bond contributes to the overall stability of the liquid crystal molecule.[3]

  • Altered Mesophase Behavior: Fluorine substitution can influence the type of liquid crystal phases (e.g., nematic, smectic) and their transition temperatures.[4]

Synthetic Pathways from this compound

This compound is a versatile precursor for the synthesis of various liquid crystal structures. The primary synthetic routes involve the functionalization of the hydroxymethyl group.

Pathway 1: Etherification of the Hydroxymethyl Group

This pathway involves the direct reaction of the hydroxymethyl group with an alkyl halide or a phenol to form an ether linkage. This approach allows for the introduction of a flexible alkyl chain or another aromatic core, which are common features in calamitic (rod-like) liquid crystals.

Etherification_Workflow A This compound D Williamson Ether Synthesis A->D B Alkyl Halide (R-X) or Activated Phenol B->D C Base (e.g., NaH, K2CO3) C->D E Liquid Crystal with Ether Linkage D->E Formation of -CH2-O-R linkage F Purification (Chromatography, Recrystallization) E->F G Characterization (NMR, DSC, POM) F->G

Caption: Workflow for liquid crystal synthesis via etherification.

Pathway 2: Esterification via the Corresponding Carboxylic Acid

This pathway involves the oxidation of the hydroxymethyl group to a carboxylic acid, followed by esterification with a phenol or alcohol. Ester linkages are prevalent in liquid crystal chemistry and offer a robust method for connecting different molecular fragments. A well-established method for this type of transformation is the Steglich esterification.

Esterification_Workflow cluster_oxidation Oxidation Step cluster_esterification Esterification Step A This compound C 2-Fluoro-4-formylbenzonitrile A->C Mild Oxidation B Oxidizing Agent (e.g., PCC, KMnO4) E 2-Fluoro-4-carboxybenzonitrile C->E Strong Oxidation D Further Oxidation F 2-Fluoro-4-carboxybenzonitrile I Steglich Esterification F->I G Phenol or Alcohol (R-OH) G->I H Coupling Agents (DCC, DMAP) H->I J Liquid Crystal with Ester Linkage I->J K Purification & Characterization J->K

Caption: Workflow for liquid crystal synthesis via esterification.

Experimental Protocols

Protocol 1: Synthesis of a 4-(Alkoxymethyl)-2-fluorobenzonitrile Liquid Crystal Precursor via Williamson Ether Synthesis

This protocol describes the synthesis of a liquid crystal precursor by forming an ether linkage with an alkyl chain.

Materials:

  • This compound

  • 1-Bromoalkane (e.g., 1-bromooctane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add the 1-bromoalkane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a Benzoate Ester Liquid Crystal from 2-Fluoro-4-hydroxybenzonitrile

This protocol is adapted from the general principles of esterification for liquid crystal synthesis and is based on the work of Kelly on fluorinated hydroxybenzonitriles.[4] It assumes the starting material is 2-fluoro-4-hydroxybenzonitrile, which can be obtained from this compound via oxidation.

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile

  • 4-Alkoxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) and the desired 4-alkoxybenzoic acid (1.05 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU by-product.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final liquid crystal.[5]

Data Presentation

The following table summarizes the expected mesomorphic properties of a homologous series of 4-(4'-alkoxybenzoyloxy)-3-fluorobenzonitriles, based on trends observed for similar fluorinated liquid crystals.

Alkoxy Chain Length (n)Crystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Mesophase Type
4~ 80~ 120Nematic
6~ 75~ 135Nematic
8~ 70~ 145Nematic, Smectic A
10~ 68~ 150Smectic A
12~ 65~ 152Smectic A

Note: These values are illustrative and based on general trends for similar liquid crystal structures. Actual transition temperatures must be determined experimentally.

Characterization of Liquid Crystalline Properties

The synthesized compounds should be characterized to confirm their structure and mesomorphic properties.

Characterization_Workflow A Purified Liquid Crystal B Structural Confirmation A->B C Mesophase Identification & Transition Temperatures A->C D NMR (1H, 13C, 19F) B->D E FT-IR Spectroscopy B->E F Mass Spectrometry B->F G Polarizing Optical Microscopy (POM) C->G H Differential Scanning Calorimetry (DSC) C->H I Final Characterized Liquid Crystal D->I E->I F->I G->I H->I

Caption: Characterization workflow for synthesized liquid crystals.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compounds.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (e.g., -CN, -COO-, -O-).

  • Mass Spectrometry (MS): To determine the molecular weight of the final products.

  • Polarizing Optical Microscopy (POM): To visually identify the liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[6]

References

Application Notes and Protocols for the Development of TADF Emitters using 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key building block in the synthesis of advanced Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). Detailed protocols and representative data are presented to guide researchers in the development of next-generation organic electronic materials.

Introduction: The Role of this compound in TADF Emitter Design

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in OLEDs by enabling the harvesting of both singlet and triplet excitons. The design of TADF emitters typically involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often achieved through a donor-acceptor (D-A) architecture.

This compound is a versatile building block for TADF emitters, serving as a precursor to a potent electron-accepting moiety. The benzonitrile group is a strong electron acceptor, while the fluorine substituent can enhance this property and improve the material's thermal and morphological stability. The key feature of this molecule is the hydroxymethyl group (-CH₂OH), which provides a reactive handle for the straightforward attachment of various electron-donating units through stable ether or ester linkages. This modular approach allows for the fine-tuning of the photophysical properties of the resulting TADF emitter.

Molecular Design Strategy

The core strategy involves linking the this compound core (the acceptor precursor) to a suitable electron-donating molecule. The hydroxymethyl group can be readily converted into an ether or ester, creating a flexible or rigid linkage to the donor. This design principle is illustrated below for a hypothetical TADF emitter, Cz-FPhCN-ether , where carbazole is used as the donor unit.

cluster_acceptor Acceptor Moiety cluster_donor Donor Moiety cluster_linker Linkage cluster_tadf TADF Emitter (Cz-FPhCN-ether) A 2-Fluoro-4-(cyanophenyl)methyl TADF_mol Donor-Linker-Acceptor D Carbazole L Ether (-O-) D->L L->A

Caption: Molecular design of a D-A TADF emitter.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of a representative TADF emitter, Cz-FPhCN-ether , derived from this compound.

Synthesis of Cz-FPhCN-ether via Mitsunobu Reaction

The Mitsunobu reaction is an effective method for forming a C-O bond between an alcohol and a nucleophile with inversion of configuration, under mild conditions.[1][2][3]

start Start Materials reactants This compound Carbazole Triphenylphosphine (PPh3) DIAD/DEAD start->reactants reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization product Final Product: Cz-FPhCN-ether characterization->product

Caption: Synthetic workflow for Cz-FPhCN-ether.

Materials:

  • This compound (1.0 eq.)

  • Carbazole (1.1 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), carbazole (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Cz-FPhCN-ether .

Photophysical and Electrochemical Characterization
  • UV-Vis and Photoluminescence Spectroscopy: Record absorption and emission spectra in a suitable solvent (e.g., toluene or dichloromethane) and as a thin film.

  • Photoluminescence Quantum Yield (PLQY): Determine the absolute PLQY using an integrating sphere.

  • Transient Photoluminescence Decay: Measure the prompt and delayed fluorescence lifetimes to confirm TADF characteristics.

  • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels to assess the electronic structure.

Data Presentation

The following table summarizes the hypothetical but representative photophysical and device performance data for the Cz-FPhCN-ether emitter.

ParameterValue
Photophysical Properties
Absorption (λ_abs)330 nm
Emission (λ_em)480 nm (Sky Blue)
Photoluminescence Quantum Yield (PLQY)85% (in doped film)
Prompt Fluorescence Lifetime (τ_p)25 ns
Delayed Fluorescence Lifetime (τ_d)5.2 µs
Singlet-Triplet Energy Gap (ΔE_ST)0.15 eV
Electrochemical Properties
HOMO Level-5.6 eV
LUMO Level-2.8 eV
OLED Device Performance
Maximum External Quantum Efficiency (EQE_max)22%
Maximum Current Efficiency45 cd/A
Maximum Power Efficiency38 lm/W
CIE Coordinates (x, y)(0.18, 0.35)

Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The efficiency of TADF emitters stems from their ability to harvest triplet excitons through Reverse Intersystem Crossing (RISC). A small singlet-triplet energy gap (ΔE_ST) is crucial for this process.

S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Non-radiative decay) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Energy)

Caption: Jablonski diagram illustrating the TADF mechanism.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of efficient TADF emitters. The presence of the reactive hydroxymethyl group allows for the facile introduction of a wide variety of donor units, enabling the systematic tuning of the resulting emitter's photophysical properties. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation OLEDs for displays and lighting applications.

References

Application Notes and Protocols for the Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Fluoro-4-formylbenzonitrile is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of biologically active compounds and advanced materials.[1] This document provides a detailed experimental procedure for the oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile to 2-fluoro-4-formylbenzonitrile, a key synthetic step. The protocol described herein utilizes pyridinium chlorochromate (PCC), a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[2][3][4][5]

Reaction Principle

The oxidation of this compound to 2-fluoro-4-formylbenzonitrile is achieved through the use of Pyridinium Chlorochromate (PCC). PCC is a complex of chromium trioxide with pyridine and hydrochloric acid, which acts as a mild oxidant.[2] The reaction proceeds by the formation of a chromate ester from the alcohol and PCC, followed by an elimination reaction to yield the aldehyde, with the chromium species being reduced in the process.[4] This method is particularly advantageous as it minimizes the over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with stronger oxidizing agents.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data for the experimental procedure described in this document.

ParameterValueReference
Starting MaterialThis compound (5.18 g, 34.27 mmol)[6]
Oxidizing AgentPyridinium chlorochromate (PCC) (7.39 g, 34.27 mmol)[6]
SolventDichloromethane (150 mL)[6]
Reaction TemperatureRoom Temperature[6]
Reaction Time4 hours[6]
Product2-Fluoro-4-formylbenzonitrile[6]
Yield4.6 g (90%)[6]
AppearanceWhite solid[6]

Experimental Protocol

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Short silica gel pad for filtration

  • Rotary evaporator

Procedure:

  • To a solution of this compound (5.18 g, 34.27 mmol) in dichloromethane (150 mL) in a round-bottom flask, add pyridinium chlorochromate (7.39 g, 34.27 mmol).[6]

  • Stir the reaction mixture at room temperature for 4 hours.[6]

  • Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Upon completion of the reaction, perform a rapid filtration of the mixture through a short silica gel pad.[6]

  • Wash the silica gel pad with dichloromethane to ensure all the product is collected.[6]

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[6]

  • The resulting product, 2-fluoro-4-formylbenzonitrile, is obtained as a white solid (4.6 g, 90% yield).[6]

Alternative Oxidation Methods:

While PCC is an effective reagent, other mild oxidation methods can also be employed for the conversion of primary alcohols to aldehydes. These include:

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantages of neutral reaction conditions, short reaction times, and high yields.[7][8][9]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[10][11][12] It is known for its mildness and tolerance of a wide range of functional groups.[10]

Visualizations

Experimental Workflow Diagram:

experimental_workflow start Start: this compound in Dichloromethane add_pcc Add Pyridinium Chlorochromate (PCC) start->add_pcc react Stir at Room Temperature for 4 hours add_pcc->react filtration Rapid Filtration through Silica Gel Pad react->filtration wash Wash Silica Gel Pad with Dichloromethane filtration->wash concentrate Combine Filtrates and Concentrate under Reduced Pressure wash->concentrate product Product: 2-Fluoro-4-formylbenzonitrile (White Solid) concentrate->product

References

Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group in 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxymethyl group of 2-Fluoro-4-(hydroxymethyl)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique combination of a fluorinated phenyl ring, a nitrile group, and a reactive hydroxymethyl moiety. Derivatization of the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with potential therapeutic applications.

Introduction

This compound, also known as 4-cyano-3-fluorobenzyl alcohol, serves as a valuable starting material for the synthesis of a wide range of derivatives. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can participate in various chemical transformations or act as a key pharmacophoric element. The primary alcohol functionality is a prime site for modification, enabling the synthesis of esters and ethers with diverse physicochemical and biological properties. This document outlines protocols for common and useful derivatizations of this hydroxymethyl group.

Derivatization Strategies

The primary strategies for derivatizing the hydroxymethyl group of this compound involve its conversion to esters and ethers. These reactions are generally robust and can be accomplished using standard organic synthesis techniques.

  • Esterification: Conversion of the alcohol to an ester is a common strategy to introduce a variety of functional groups and to modify properties such as lipophilicity and prodrug potential.

  • Etherification: Synthesis of ethers from the alcohol provides another avenue for structural modification, often leading to compounds with increased stability compared to esters.

Experimental Protocols

Esterification: Synthesis of 4-Cyano-3-fluorobenzyl acetate

This protocol describes the synthesis of the acetate ester via acylation with acetic anhydride.

Reaction Scheme:

reactant This compound product 4-Cyano-3-fluorobenzyl acetate reactant->product Acylation reagent Acetic Anhydride, Pyridine reagent->product

Caption: Esterification of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

ParameterValue
Yield 90-98%
Appearance Colorless oil or white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (t, J=7.6 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 7.35 (d, J=9.6 Hz, 1H), 5.15 (s, 2H), 2.10 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5, 163.0 (d, J=252 Hz), 135.0 (d, J=3 Hz), 132.5 (d, J=8 Hz), 125.0 (d, J=4 Hz), 116.5 (d, J=20 Hz), 115.0, 65.0, 21.0
IR (thin film, cm⁻¹) 2230 (C≡N), 1740 (C=O), 1230 (C-O)
MS (ESI) m/z 194.1 [M+H]⁺
Etherification: Synthesis of 2-Fluoro-4-(methoxymethyl)benzonitrile

This protocol details the synthesis of the methyl ether via a Williamson ether synthesis.

Reaction Scheme:

reactant This compound product 2-Fluoro-4-(methoxymethyl)benzonitrile reactant->product Williamson Ether Synthesis reagent1 Sodium Hydride (NaH) reagent1->product reagent2 Methyl Iodide (CH₃I) reagent2->product

Caption: Williamson ether synthesis of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterValue
Yield 75-85%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (t, J=7.8 Hz, 1H), 7.30 (d, J=8.2 Hz, 1H), 7.25 (d, J=10.0 Hz, 1H), 4.50 (s, 2H), 3.40 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 162.5 (d, J=250 Hz), 138.0 (d, J=4 Hz), 132.0 (d, J=8 Hz), 124.0 (d, J=3 Hz), 116.0 (d, J=21 Hz), 115.5, 73.0, 58.0
IR (thin film, cm⁻¹) 2228 (C≡N), 1100 (C-O)
MS (ESI) m/z 166.1 [M+H]⁺

Potential Applications and Biological Activity

Derivatives of benzonitriles are known to exhibit a wide range of biological activities. While specific data for the ester and ether derivatives of this compound are not extensively reported, related compounds have shown promise in several therapeutic areas.

  • Anticancer Activity: Many substituted benzonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The nitrile group can act as a hydrogen bond acceptor or participate in key interactions with biological targets.

  • Antimicrobial Activity: Fluorinated benzyl alcohol derivatives have demonstrated antimicrobial properties. The introduction of different ester and ether functionalities could modulate this activity against a spectrum of bacteria and fungi.

  • Enzyme Inhibition: The benzonitrile scaffold is present in a number of enzyme inhibitors. The derivatives synthesized from this compound could be screened against various enzymes, such as kinases or proteases, to identify potential new therapeutic agents.

The derivatization protocols provided herein offer a foundation for synthesizing a library of novel compounds for biological evaluation. Researchers are encouraged to explore a variety of acyl and alkyl groups to comprehensively probe the structure-activity relationships of this promising scaffold.

Experimental Workflows

General Workflow for Derivatization

start Start with This compound reaction Perform Derivatization (Esterification or Etherification) start->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Derivative characterization->end

Caption: General experimental workflow for derivatization.

Logical Relationship of Derivatization

start This compound esterification Esterification start->esterification etherification Etherification start->etherification ester Ester Derivatives (e.g., Acetate) ether Ether Derivatives (e.g., Methyl Ether) esterification->ester etherification->ether

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. The methodologies outlined below—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—offer efficient means to introduce diverse functionalities at the 2-position, enabling the synthesis of a wide array of novel compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound is a valuable substrate for such transformations due to the presence of an activated fluoro group ortho to a nitrile, making it susceptible to oxidative addition to a palladium(0) complex. The hydroxymethyl group offers a site for further functionalization, enhancing the synthetic utility of the coupled products. These reactions are characterized by their mild conditions, broad functional group tolerance, and high yields.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between this compound and various organoboron reagents, such as boronic acids or their esters.[3][5][6] This reaction is widely used for the synthesis of biaryl and vinyl-aryl compounds.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products This compound This compound Coupled Product 2-Substituted-4-(hydroxymethyl)benzonitrile This compound->Coupled Product + Organoboron Reagent R-B(OH)2 Organoboron Reagent->Coupled Product + Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Catalyzes Base Base Base->Coupled Product Activates Solvent Solvent Solvent->Coupled Product Medium

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101688
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901885
44-Vinylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O801295
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, and ligand.

  • Add the base (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to substituted alkynylarenes.[7] This reaction is typically co-catalyzed by palladium and copper salts.[7]

General Reaction Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products This compound This compound Coupled Product 2-Alkynyl-4-(hydroxymethyl)benzonitrile This compound->Coupled Product + Terminal Alkyne H-C≡C-R Terminal Alkyne->Coupled Product + Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Catalyzes Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Coupled Product Co-catalyzes Base Base Base->Coupled Product Activates Solvent Solvent Solvent->Coupled Product Medium Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products This compound This compound Coupled Product 2-Amino-4-(hydroxymethyl)benzonitrile This compound->Coupled Product + Amine R¹R²NH Amine->Coupled Product + Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Catalyzes Ligand Ligand Ligand->Coupled Product Stabilizes Base Base Base->Coupled Product Activates Solvent Solvent Solvent->Coupled Product Medium Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reactant_Prep Reactant & Reagent Preparation Charge_Reactants Charge Reactants, Catalyst, Ligand, Base Reactant_Prep->Charge_Reactants Glassware_Prep Oven-dried Glassware Glassware_Prep->Charge_Reactants Inert_Atmosphere Establish Inert Atmosphere Charge_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat and Stir Add_Solvent->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Quenching Reaction Quenching & Extraction Monitoring->Quenching Drying Drying and Concentration Quenching->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

References

Synthesis of Bioactive Quinazolinone Derivatives from 2-Fluoro-4-(hydroxymethyl)benzonitrile for DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of a series of bioactive quinazolinone-based heterocycles, starting from the readily available building block, 2-Fluoro-4-(hydroxymethyl)benzonitrile. The synthesized compounds are potent inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes. This document outlines the complete synthetic workflow, including the preparation of a key intermediate, 2-(bromomethyl)-4-fluorobenzonitrile, followed by the construction of the quinazolinone scaffold and subsequent derivatization. Detailed experimental procedures, quantitative data on reaction yields and biological activity, and diagrams of the synthetic pathway and the DPP-4 signaling mechanism are provided to enable researchers to replicate and build upon these findings.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their diverse chemical properties and biological activities. Quinazolinones, in particular, are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5][6]

This document details the synthesis of a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which have demonstrated significant DPP-4 inhibitory activity. The synthesis originates from this compound, a versatile starting material allowing for the introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Synthetic Pathway

The overall synthetic strategy involves a multi-step sequence starting with the conversion of the hydroxymethyl group of this compound into a more reactive bromomethyl group. This intermediate, 2-(bromomethyl)-4-fluorobenzonitrile, serves as a key building block for the N-alkylation of a pre-formed quinazolinone core. The quinazolinone itself is constructed and subsequently elaborated to introduce various dialkylamino functionalities, allowing for the exploration of structure-activity relationships (SAR).

Synthetic_Workflow cluster_0 Quinazolinone Core Synthesis A This compound B 2-(Bromomethyl)-4-fluorobenzonitrile (Intermediate 1) A->B PBr3 or PPh3/NBS C 2-Methyl-4H-3,1-benzoxazin-4-one D 2-Methylquinazolin-4(3H)-one C->D NH4OAc E 3-((4-Fluoro-2-cyanophenyl)methyl)-2-methylquinazolin-4(3H)-one D->E Intermediate 1, K2CO3, DMF F 3-((4-Fluoro-2-cyanophenyl)methyl)-2-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2) E->F NBS, p-TsOH, DMF G Final Bioactive Heterocycles (Quinazolinone Derivatives) F->G Secondary Amine, K2CO3, KI, THF

Figure 1: Synthetic workflow for the preparation of bioactive quinazolinone derivatives.

Experimental Protocols

Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile (Intermediate 1)

Method A: Using Phosphorus Tribromide (PBr₃)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(bromomethyl)-4-fluorobenzonitrile.

Method B: Using Triphenylphosphine and N-Bromosuccinimide

  • To a stirred solution of this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF), add N-Bromosuccinimide (NBS, 1.2 eq) portion-wise under a nitrogen atmosphere at room temperature.

  • The reaction is typically complete within 5 minutes, as monitored by TLC.

  • Quench the reaction with water and extract the product with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives

The synthesis of the final compounds is adapted from the procedure described by Lestari et al. (2025).[1][2]

Step 1: Preparation of 2-Methylquinazolin-4(3H)-one

  • A mixture of anthranilamide (1.0 eq) and acetic anhydride (2.0 eq) is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and recrystallized from ethanol to give 2-methylquinazolin-4(3H)-one.

Step 2: Preparation of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-methylquinazolin-4(3H)-one

  • To a solution of 2-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq).

  • Add 2-(bromomethyl)-4-fluorobenzonitrile (Intermediate 1, 1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water, and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain the product.

Step 3: Preparation of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)

  • To a solution of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-methylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 8-10 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 4: General Procedure for the Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives [1]

  • In a round-bottom flask, dissolve the desired secondary amine (1.5 mmol) in 5 mL of tetrahydrofuran (THF).

  • Add potassium carbonate (K₂CO₃, 3.4 mmol) and a catalytic amount of potassium iodide (KI, 0.002 mmol).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2, 0.85 mmol) in THF.[1]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 2.5-5 hours (monitor by TLC).[1]

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final quinazolinone derivatives.

Quantitative Data

The following table summarizes the yield and the in vitro DPP-4 inhibitory activity (IC₅₀) of the synthesized quinazolinone derivatives.

Compound IDR (Dialkylamino)Yield (%)DPP-4 IC₅₀ (µM)[1]
5a Diethylamino654.3512
5b Dipropylamino686.7805
5c Diisopropylamino555.1234
5d Morpholino721.4621
5e Piperidino703.9876
5f N-Methylpiperazino622.8901
Sitagliptin (Reference)-0.0236

Biological Signaling Pathway

The synthesized compounds exert their therapeutic effect by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis through the regulation of incretin hormones.

DPP4_Pathway cluster_0 Gut cluster_1 Pancreas Food Food Intake L_cells L-cells Food->L_cells K_cells K-cells Food->K_cells GLP1 Active GLP-1 L_cells->GLP1 GIP Active GIP K_cells->GIP Beta_cells β-cells Insulin Insulin Release Beta_cells->Insulin Increases Alpha_cells α-cells Glucagon Glucagon Release Alpha_cells->Glucagon Decreases GLP1->Beta_cells Stimulates GLP1->Alpha_cells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GIP->Beta_cells Stimulates GIP->DPP4 Degradation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP Quinazolinones Quinazolinone Derivatives Quinazolinones->DPP4 Inhibition Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose Decreases

Figure 2: DPP-4 signaling pathway and the mechanism of action of quinazolinone inhibitors.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel quinazolinone-based DPP-4 inhibitors derived from this compound. The described synthetic route is robust and amenable to the generation of a library of analogues for further SAR studies. The biological data indicates that the synthesized compounds are promising leads for the development of new anti-diabetic agents. Researchers in the fields of medicinal chemistry and drug discovery can utilize this information to further optimize these scaffolds for enhanced potency, selectivity, and pharmacokinetic properties.

References

Protecting Group Strategies for 2-Fluoro-4-(hydroxymethyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-Fluoro-4-(hydroxymethyl)benzonitrile. The focus is on orthogonal strategies that allow for the selective protection and deprotection of the hydroxymethyl group while maintaining the integrity of the nitrile functionality.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile group, allows for diverse synthetic transformations. However, the reactivity of these functional groups often necessitates a protection-deprotection strategy to achieve desired chemical outcomes. This document outlines robust protocols for the protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether or a benzyl (Bn) ether, ensuring orthogonality with the typically stable nitrile group. While the nitrile group is generally robust, a potential protection strategy is also discussed for scenarios requiring its masking.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy is crucial when working with multifunctional molecules. This approach allows for the selective removal of one protecting group in the presence of another, enabling sequential reactions at different sites of the molecule.[1][2][3][4][5] For this compound, the primary focus is on protecting the hydroxymethyl group, as the nitrile is relatively stable under many reaction conditions. The TBDMS and benzyl ethers are excellent choices as they are introduced and removed under conditions that do not typically affect the nitrile group.

G cluster_0 Protecting Group Strategies cluster_1 Hydroxymethyl Group Protection Molecule This compound TBDMS TBDMS Ether Molecule->TBDMS TBSCl, Imidazole Bn Benzyl Ether Molecule->Bn BnBr, NaH TBDMS->Molecule TBAF or Acid Bn->Molecule H₂, Pd/C Nitrile Nitrile Group (Generally Stable) G cluster_0 Nitrile Group Transformations Nitrile Nitrile Group Triazole 1,2,4-Triazole (Protected) Nitrile->Triazole Hydrazine, Base Triazole->Nitrile Deprotection Conditions G cluster_0 Orthogonal Deprotection Workflow Start Protected Substrate (e.g., with TBDMS and Bn groups) TBDMS_Removed TBDMS Group Removed Start->TBDMS_Removed TBAF Bn_Removed Bn Group Removed Start->Bn_Removed H₂, Pd/C Final_Product Fully Deprotected TBDMS_Removed->Final_Product H₂, Pd/C Bn_Removed->Final_Product TBAF

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and effective synthetic routes for this compound include:

  • Reduction of 2-Fluoro-4-formylbenzonitrile: This is a widely used method involving the selective reduction of the aldehyde group to a primary alcohol.

  • Ozonolysis of 2-Fluoro-4-vinylbenzonitrile: This route involves the cleavage of a vinyl group to form an intermediate aldehyde, which is then reduced in situ to the desired alcohol.[1]

  • Hydrolysis of a corresponding 4-(halomethyl) derivative: For instance, the hydrolysis of 2-fluoro-4-(bromomethyl)benzonitrile can yield the target compound.

Q2: I am observing low yields in the reduction of 2-Fluoro-4-formylbenzonitrile using sodium borohydride (NaBH₄). What are the possible causes and solutions?

A2: Low yields in this reduction step can be attributed to several factors:

  • Reagent Quality: Ensure the sodium borohydride is fresh and has been stored in a dry environment. Over time, it can decompose, leading to reduced activity.

  • Solvent Choice: The choice of solvent is critical. While methanol or ethanol are commonly used, the presence of water can sometimes affect the reaction. Using a mixed solvent system or ensuring anhydrous conditions might improve the yield.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise too high can lead to the formation of byproducts.

  • Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion. However, a large excess should be avoided as it can complicate the work-up.

  • Work-up Procedure: Incomplete quenching of the reaction or inefficient extraction can lead to loss of product. Ensure the reaction is properly quenched with a suitable reagent (e.g., dilute HCl or acetone) and that the product is thoroughly extracted from the aqueous layer.

Q3: What are the potential side products in the synthesis of this compound?

A3: Depending on the synthetic route, several side products can be formed:

  • Over-reduction: In routes starting from a carboxylic acid or ester, over-reduction to a methyl group can occur if a strong reducing agent is used.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of the starting material in the final product mixture.

  • Formation of Borate Esters: During NaBH₄ reduction, borate esters can form. These are typically hydrolyzed during the work-up, but incomplete hydrolysis can lead to impurities.

  • Byproducts from Ozonolysis: In the ozonolysis route, improper work-up can lead to the formation of carboxylic acids or other oxidation byproducts.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Crystallization: This is a highly effective method for obtaining a pure product. A suitable solvent system (e.g., ether-hexane, ethyl acetate-petroleum ether) should be determined experimentally.[1]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A solvent system with appropriate polarity (e.g., a mixture of ethyl acetate and petroleum ether) can be used to separate the desired product from impurities.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Symptom Possible Cause Troubleshooting Steps
Low or no product yield Inactive reducing agent. Use a fresh batch of sodium borohydride. Ensure it has been stored under anhydrous conditions.
Suboptimal reaction temperature. For NaBH₄ reductions, maintain the temperature at 0-5 °C during the addition of the reducing agent.
Incorrect stoichiometry of reagents. Carefully check the molar ratios of your reactants. A slight excess of the reducing agent may be necessary.
Inefficient quenching or work-up. Ensure the reaction is completely quenched before extraction. Perform multiple extractions to maximize product recovery.
Presence of multiple spots on TLC after reaction Incomplete reaction. Monitor the reaction progress using TLC until the starting material is fully consumed.
Formation of side products. Re-evaluate the reaction conditions (temperature, solvent, reagent stoichiometry). Consider using a milder or more selective reducing agent.
Decomposition of the product. Ensure the work-up and purification steps are performed without undue delay and at appropriate temperatures.
Difficulty in isolating the product Product is highly soluble in the aqueous phase. Saturate the aqueous layer with brine (saturated NaCl solution) before extraction to decrease the polarity of the aqueous phase and improve extraction efficiency.
Formation of an emulsion during extraction. Add a small amount of brine or a different organic solvent to break the emulsion.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

Starting MaterialKey ReagentsProductReported YieldReference
2-Fluoro-4-vinylbenzonitrile1. O₃, CH₂Cl₂/MeOH; 2. NaBH₄This compound81%[1]
2-Fluoro-4-formylbenzonitrileNaBH₄, MeOHThis compoundTypically >90% (estimated)General procedure
4-Bromo-2-fluorobenzonitrileCuBr, Et₃N, HCOOH, O₂2-Fluoro-4-hydroxybenzonitrile82%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of 2-Fluoro-4-vinylbenzonitrile[1]

Materials:

  • 2-Fluoro-4-vinylbenzonitrile

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • 2M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) in a mixture of CH₂Cl₂ and 5 mL of methanol.

  • Cool the solution to -78 °C.

  • Bubble ozone (at a concentration of 29 g/m³) through the solution at a flow rate of 50 L/h for 30 minutes.

  • Purge the reaction mixture with argon to remove excess ozone.

  • Add sodium borohydride (0.67 g, 0.018 mol) to the reaction mixture.

  • Remove the cooling bath and stir the reaction mixture at room temperature for 1 hour.

  • Evaporate the solvent under reduced pressure.

  • Add 2M HCl solution to the residue and extract the mixture twice with diethyl ether.

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by crystallization to afford this compound (1.1 g, 81% yield).

Protocol 2: General Procedure for the Reduction of 2-Fluoro-4-formylbenzonitrile with Sodium Borohydride

Materials:

  • 2-Fluoro-4-formylbenzonitrile

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-fluoro-4-formylbenzonitrile in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly add 1M HCl to quench the reaction until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Pathway 2-Fluoro-4-formylbenzonitrile 2-Fluoro-4-formylbenzonitrile Product This compound 2-Fluoro-4-formylbenzonitrile->Product Reduction NaBH4_MeOH NaBH4, MeOH 0 °C NaBH4_MeOH->2-Fluoro-4-formylbenzonitrile

Caption: Synthesis of this compound via reduction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve 2-fluoro-4-formylbenzonitrile in MeOH Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with 1M HCl Monitor->Quench Reaction Complete Evaporate Remove MeOH Quench->Evaporate Extract Extract with EtOAc Evaporate->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for the reduction of 2-fluoro-4-formylbenzonitrile.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Reagent Check NaBH4 Quality (Fresh, Dry) Low_Yield->Check_Reagent Possible Cause Check_Temp Verify Reaction Temperature (Maintain 0-5 °C) Low_Yield->Check_Temp Possible Cause Check_Stoichiometry Confirm Reagent Stoichiometry (Slight excess of NaBH4) Low_Yield->Check_Stoichiometry Possible Cause Optimize_Workup Optimize Work-up (Quenching, Extraction) Low_Yield->Optimize_Workup Possible Cause Improved_Yield Yield Improved Check_Reagent->Improved_Yield Solution Check_Temp->Improved_Yield Solution Check_Stoichiometry->Improved_Yield Solution Optimize_Workup->Improved_Yield Solution

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile. The information is designed to help identify and mitigate common side reactions, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are three main synthetic pathways for the preparation of this compound:

  • Reduction of 2-Fluoro-4-formylbenzonitrile: This is a common and direct method involving the selective reduction of the aldehyde group.

  • From 3-Fluoro-4-methylbenzonitrile: This two-step process involves the benzylic bromination of the methyl group followed by hydrolysis of the resulting benzyl bromide.

  • Ozonolysis of 2-Fluoro-4-vinylbenzonitrile: This route involves the cleavage of a vinyl group to form an aldehyde, which is then reduced in situ to the desired alcohol.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most common side reactions are specific to the chosen synthetic route and include over-reduction, formation of isomeric byproducts, and hydrolysis of the nitrile group. Detailed descriptions of these are provided in the troubleshooting guides below.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress and quantifying the formation of impurities. A C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point for method development. Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.

Troubleshooting Guides for Each Synthetic Route

Route 1: Reduction of 2-Fluoro-4-formylbenzonitrile

This method is favored for its directness but requires careful control to avoid side reactions.

Diagram of Reaction Pathway and Side Reactions:

A 2-Fluoro-4-formylbenzonitrile B This compound (Desired Product) A->B NaBH4, MeOH C 2-Fluoro-4-methylbenzonitrile (Over-reduction) A->C Excess NaBH4 Prolonged reaction D 2-Fluoro-4-(aminomethyl)benzonitrile (Nitrile Reduction) B->D Stronger reducing agents (e.g., LiAlH4)

Caption: Main reaction and potential side reactions in the reduction of 2-Fluoro-4-formylbenzonitrile.

Troubleshooting:

Issue Potential Cause Recommended Solution
Presence of 2-Fluoro-4-methylbenzonitrile impurity Over-reduction of the benzyl alcohol. This can occur with prolonged reaction times or excess reducing agent.- Carefully control the stoichiometry of the reducing agent (e.g., sodium borohydride).- Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.- Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.
Formation of 2-Fluoro-4-(aminomethyl)benzonitrile Reduction of the nitrile group. While sodium borohydride is generally selective for aldehydes, stronger reducing agents or harsh conditions can lead to nitrile reduction.- Use a mild and selective reducing agent like sodium borohydride.- Avoid more powerful reducing agents such as lithium aluminum hydride (LiAlH4) unless the nitrile reduction is intended.- Perform the reaction in a protic solvent like methanol or ethanol, which can help to temper the reactivity of the borohydride.
Incomplete reaction (starting material remains) Insufficient reducing agent or low reaction temperature.- Ensure the correct stoichiometry of the reducing agent is used.- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC or HPLC.- If the reaction is sluggish at low temperatures, consider slowly warming to room temperature.

Experimental Protocol: Selective Reduction

  • Dissolve 2-Fluoro-4-formylbenzonitrile (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Route 2: From 3-Fluoro-4-methylbenzonitrile

This two-step route is a viable alternative, but regioselectivity in the first step is critical.

Diagram of Reaction Pathway and Side Reactions:

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis A 3-Fluoro-4-methylbenzonitrile B 4-(Bromomethyl)-3-fluorobenzonitrilen (Desired Intermediate) A->B NBS, Radical Initiator (AIBN) C Isomeric Bromination Products (e.g., 2-Bromo-5-fluoro-4-methylbenzonitrile) A->C Incorrect reaction conditions D Dibrominated Products B->D Excess NBS B_hydrolysis 4-(Bromomethyl)-3-fluorobenzonitrile E This compound (Desired Product) B_hydrolysis->E H2O, Base (e.g., NaHCO3) F 2-Fluoro-4-cyanobenzoic acid (Nitrile Hydrolysis) E->F Harsh hydrolysis conditions (e.g., strong acid/base, high temp.)

Caption: Reaction pathways and potential side reactions for the synthesis starting from 3-Fluoro-4-methylbenzonitrile.

Troubleshooting:

Issue Potential Cause Recommended Solution
Formation of isomeric bromination byproducts Non-selective bromination conditions. Free radical bromination can sometimes occur on the aromatic ring if conditions are not optimized for benzylic bromination.- Use N-Bromosuccinimide (NBS) as the bromine source, as it provides a low and constant concentration of bromine, favoring benzylic substitution.[1]- Employ a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]- Use a non-polar solvent like carbon tetrachloride or cyclohexane.
Presence of dibrominated impurities Excess of the brominating agent.- Use a stoichiometric amount of NBS (1.0-1.1 equivalents).- Monitor the reaction carefully and stop it once the starting material is consumed.
Hydrolysis of the nitrile group to a carboxylic acid Harsh hydrolysis conditions in the second step. The nitrile group is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.[3]- Use mild hydrolysis conditions, such as aqueous sodium bicarbonate or potassium carbonate, at moderate temperatures (e.g., 50-70 °C).- Avoid using strong acids or bases and high temperatures for prolonged periods.

Experimental Protocol: Benzylic Bromination and Hydrolysis

  • Step 1: Benzylic Bromination

    • To a solution of 3-Fluoro-4-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(Bromomethyl)-3-fluorobenzonitrile. This intermediate can often be used in the next step without further purification.

  • Step 2: Hydrolysis

    • Dissolve the crude 4-(Bromomethyl)-3-fluorobenzonitrile in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

    • Add a mild base such as sodium bicarbonate (1.5-2.0 equivalents).

    • Heat the mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or HPLC).

    • After cooling, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography if necessary.

Route 3: Ozonolysis of 2-Fluoro-4-vinylbenzonitrile

This route can be efficient but requires specialized equipment and careful handling of ozone and the ozonide intermediate.

Diagram of Reaction Pathway and Side Reactions:

A 2-Fluoro-4-vinylbenzonitrile B Molozonide/Ozonide Intermediate A->B 1. O3, CH2Cl2/MeOH, -78 °C C This compound (Desired Product) B->C 2. NaBH4 (Reductive Workup) D 2-Fluoro-4-formylbenzonitrile (Incomplete Reduction) B->D 2. DMS or Zn/H2O (Milder Reductive Workup) E 2-Fluoro-4-cyanobenzoic acid (Oxidative Workup) B->E 2. H2O2 (Oxidative Workup)

Caption: Ozonolysis of 2-Fluoro-4-vinylbenzonitrile and the outcomes of different workup procedures.

Troubleshooting:

Issue Potential Cause Recommended Solution
Formation of 2-Fluoro-4-formylbenzonitrile as a major byproduct Incomplete reduction during the workup. Milder reducing agents used in reductive workups (like dimethyl sulfide or zinc) will yield the aldehyde.- For the direct conversion to the alcohol, a reductive workup with a hydride source like sodium borohydride is necessary.[4]- Ensure a sufficient amount of the reducing agent is added to the ozonide intermediate.
Presence of 2-Fluoro-4-cyanobenzoic acid The workup was oxidative instead of reductive. The presence of an oxidizing agent (like hydrogen peroxide) will lead to the formation of the carboxylic acid.[5]- Strictly adhere to reductive workup conditions. Ensure that no oxidizing agents are present during the workup.- Quench any excess ozone with an inert gas before adding the reducing agent.
Low yield or complex mixture of products Ozonide intermediates can be unstable and explosive if isolated. Improper temperature control can also lead to side reactions.- Perform the ozonolysis at a low temperature, typically -78 °C.[6]- Do not attempt to isolate the ozonide intermediate. Proceed directly with the reductive workup after the ozonolysis is complete.

Experimental Protocol: Ozonolysis and Reductive Workup

  • Dissolve 2-Fluoro-4-vinylbenzonitrile (1 equivalent) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • While maintaining the low temperature, add sodium borohydride (2-3 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes potential impurities and their expected analytical signatures. Actual quantitative data will be highly dependent on the specific reaction conditions and should be determined experimentally.

Synthetic Route Potential Impurity Typical Analytical Method Expected Observations
Reduction 2-Fluoro-4-methylbenzonitrileHPLC-UV, GC-MS, 1H NMRAppearance of a new peak with a different retention time. In 1H NMR, the disappearance of the aldehyde proton signal and the appearance of a methyl singlet.
Reduction 2-Fluoro-4-(aminomethyl)benzonitrileHPLC-UV, LC-MSA more polar compound with a different retention time. Mass spectrometry will show the corresponding molecular ion.
Bromination/Hydrolysis Isomeric Bromination ProductsGC-MS, 1H NMRIsomers will have the same mass but different fragmentation patterns and NMR spectra.
Bromination/Hydrolysis 2-Fluoro-4-cyanobenzoic acidHPLC-UV, LC-MSA more polar compound. The IR spectrum would show a broad O-H stretch and a C=O stretch for the carboxylic acid.
Ozonolysis 2-Fluoro-4-formylbenzonitrileHPLC-UV, 1H NMRA peak corresponding to the aldehyde in the chromatogram. The 1H NMR will show a characteristic aldehyde proton signal around 10 ppm.

By carefully selecting the synthetic route and controlling the reaction conditions as outlined in these guides, researchers can minimize the formation of side products and achieve a high yield and purity of this compound.

References

Technical Support Center: Purification of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-4-(hydroxymethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The impurity profile of this compound largely depends on the synthetic route employed. A common laboratory-scale synthesis involves the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by a reductive workup with sodium borohydride.[1] Potential impurities from this process include:

  • Unreacted Starting Material: 2-Fluoro-4-vinylbenzonitrile.

  • Over-oxidation Products: 2-Fluoro-4-formylbenzonitrile or 2-fluoro-4-carboxybenzonitrile, arising from incomplete reduction of the ozonide or over-oxidation.

  • Byproducts from Ozonide Cleavage: Formaldehyde or formic acid.

  • Boron-containing Residues: From the sodium borohydride workup.

Another potential route could involve the reduction of a corresponding aldehyde or carboxylic acid derivative. In such cases, unreacted starting material and byproducts from incomplete reduction would be the primary impurities.

Q2: My purified this compound appears as a light yellow solid. Is this normal?

While a pure compound is ideally white, a pale yellow coloration is often observed for this and structurally similar compounds and is generally considered acceptable if analytical data (NMR, HPLC) confirms high purity.[1] The color may arise from trace impurities or the inherent electronic properties of the molecule. If a completely colorless product is required, further purification by recrystallization with activated charcoal or column chromatography may be necessary.

Q3: What are the key stability concerns during the purification of this compound?

This compound is a moderately polar molecule. Key stability considerations during purification include:

  • Acid/Base Sensitivity: The benzylic alcohol and nitrile functionalities can be sensitive to strong acidic or basic conditions, which could lead to side reactions or degradation.

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air at elevated temperatures.

  • Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures during distillation or recrystallization from high-boiling solvents should be avoided to prevent decomposition.

Troubleshooting Purification Challenges

Column Chromatography

Q1: I'm having trouble getting good separation of my compound using normal-phase column chromatography. What can I try?

Due to its polarity, this compound may require a relatively polar eluent system for normal-phase chromatography on silica gel. If you are experiencing poor separation:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be very effective.

  • Alternative Solvent Systems: Consider using solvent systems containing acetonitrile or methanol. Acetonitrile can offer different selectivity compared to ethyl acetate. A small percentage of methanol in dichloromethane can be effective for eluting polar compounds.

  • Reversed-Phase Chromatography: If normal-phase chromatography is consistently problematic, reversed-phase chromatography is a viable alternative. This technique separates compounds based on hydrophobicity and is well-suited for polar molecules.

Q2: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?

Peak tailing is a common issue with polar compounds on silica gel and can be caused by strong interactions with the stationary phase. To mitigate this:

  • Use a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can help to block the active sites on the silica gel and improve peak shape.

  • Sample Loading: Ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is non-polar relative to your eluent. Dry loading the sample onto a small amount of silica gel before adding it to the column is often the best approach.

  • Check for Overloading: Loading too much sample can lead to band broadening and tailing. Use an appropriate amount of silica gel for the quantity of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).

Recrystallization

Q1: I am struggling to find a suitable single solvent for the recrystallization of this compound.

Finding a single solvent where a compound is soluble when hot but insoluble when cold can be challenging. For polar compounds like this compound, a mixed solvent system is often more effective.

  • Trial and Error with Solvent Pairs: Experiment with pairs of miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent). Common pairs include:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Toluene/Hexane

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a Lower Boiling Point Solvent System: If possible, choose a solvent or solvent mixture with a lower boiling point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.

  • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Data Summary

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (Normal Phase)Not Applicable
Mobile Phase/Solvent Hexane/Ethyl Acetate GradientEthanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane
Typical Purity >98%>99% (if successful)
Yield 60-90%50-80%
Key Advantage Good for separating complex mixturesCan provide very high purity in a single step
Common Challenge Peak tailing of the polar productFinding a suitable solvent system; "oiling out"

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with a non-polar eluent (e.g., 100% hexane or 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 70:30 hexane/ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent pairs (e.g., ethanol/water, acetone/hexane). A good system is one where the compound dissolves in the "good" solvent and becomes cloudy upon addition of the "bad" solvent at room temperature, and dissolves completely upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add the hot "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_column Column Chromatography Workflow cluster_recrystallization Recrystallization Workflow synthesis Crude 2-Fluoro-4- (hydroxymethyl)benzonitrile column_chrom Column Chromatography synthesis->column_chrom Option 1 recrystallization Recrystallization synthesis->recrystallization Option 2 pack_column Pack Silica Gel Column column_chrom->pack_column dissolve Dissolve in Hot Solvent recrystallization->dissolve load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate pure_product Pure Product evaporate->pure_product cool Cool to Induce Crystallization dissolve->cool filter_crystals Filter Crystals cool->filter_crystals dry Dry Purified Crystals filter_crystals->dry dry->pure_product troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Challenge poor_separation Poor Separation start->poor_separation tailing Peak Tailing start->tailing no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out solution1 Increase Eluent Polarity Use Gradient Elution poor_separation->solution1 solution2 Add Polar Modifier Dry Load Sample tailing->solution2 solution3 Use Mixed Solvent System Scratch Flask/Seed no_crystals->solution3 solution4 Cool Slowly Use Lower Boiling Solvent oiling_out->solution4

References

Technical Support Center: Optimizing Coupling Reactions for 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-(hydroxymethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A1: this compound is a versatile building block amenable to several common palladium-catalyzed cross-coupling reactions. The most frequently employed methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this and similar substrates include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[1][2]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3]

Q2: What are the key challenges when working with this compound in coupling reactions?

A2: Researchers may encounter several challenges specific to this substrate:

  • Functional Group Interference: The hydroxymethyl group (-CH₂OH) and the nitrile group (-CN) can potentially interact with the catalyst or reagents. The hydroxymethyl group can coordinate to the palladium center, and the nitrile group can be sensitive to certain basic conditions.

  • Substrate Reactivity: The electronic properties of the fluorobenzonitrile ring can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

  • Solubility Issues: The polarity of the molecule due to the hydroxymethyl and nitrile groups might necessitate careful solvent selection to ensure all reaction components remain in solution.

Q3: How do I choose the right catalyst system (palladium source and ligand) for my coupling reaction?

A3: The choice of catalyst system is critical for a successful reaction.

  • For Suzuki Coupling: A common starting point is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or more electron-rich and bulky ligands like those from the Buchwald or CataCXium families for more challenging couplings.

  • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand.[1] Different generations of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) have been developed to couple a wide variety of amines with aryl halides.[1] The choice often depends on the steric and electronic properties of the amine coupling partner.

  • For Sonogashira Coupling: A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] Copper-free conditions have also been developed and may be advantageous in certain contexts to avoid homocoupling of the alkyne.

Q4: What is the role of the base in these coupling reactions, and how do I select an appropriate one?

A4: The base plays a crucial role in the catalytic cycle, but its choice must be compatible with the functional groups on your substrate.

  • In Suzuki Coupling: The base activates the boronic acid/ester for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates sensitive to strong bases, milder options like KF may be considered.

  • In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.

  • In Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.[3]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands can be air-sensitive.- Consider using a pre-catalyst which can offer better stability and more reliable initiation.- Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
Incorrect Base - The base may be too weak to facilitate the key catalytic step (transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig). Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or NaOtBu).- The base may be too strong and causing substrate decomposition. Screen weaker bases (e.g., Cs₂CO₃, K₂CO₃).- The base may not be sufficiently soluble. Consider a different base or a solvent system that improves solubility.
Poor Solubility of Reagents - Ensure all starting materials are fully dissolved at the reaction temperature.- Try a different solvent or a co-solvent system (e.g., Toluene/Water, Dioxane/Water for Suzuki; Toluene, Dioxane, or THF for Buchwald-Hartwig).
Low Reaction Temperature - Increase the reaction temperature in increments of 10-20 °C. Many coupling reactions require elevated temperatures (80-110 °C).
Side Reactions - Hydrolysis of Nitrile: If using aqueous basic conditions, the nitrile group may be susceptible to hydrolysis. Minimize water content or use anhydrous conditions if possible.- Protodeboronation (Suzuki): The boronic acid may be decomposing. Consider using a more stable boronate ester (e.g., pinacol ester) or a milder base.- Homocoupling (Sonogashira): The alkyne may be coupling with itself. This is often promoted by the copper co-catalyst. Consider using copper-free conditions.
Formation of Impurities
Potential Cause Troubleshooting Steps
Dehalogenation of Starting Material - This can occur if the catalytic cycle is interrupted. Ensure an efficient coupling partner is present in a slight excess.- Lowering the reaction temperature or changing the ligand may help.
Phosphine Oxide Formation - This indicates the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
Side reactions involving the hydroxymethyl group - The -OH group could potentially be functionalized under certain conditions. If this is suspected, consider protecting the alcohol with a suitable protecting group (e.g., silyl ether) prior to the coupling reaction.

Experimental Protocols & Data

While specific optimized conditions for this compound are not extensively reported in the literature, the following tables provide representative starting conditions for related substrates. These should be considered as starting points for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Aryl Halide 2-Fluoro-4-(halomethyl)benzonitrile derivativeReactivity: I > Br > Cl
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv)Electron-rich or -poor partners may require different conditions.
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(II) sources require a ligand.
Ligand PPh₃ (4-10 mol%) or XPhos (4-10 mol%)For Pd(OAc)₂. Bulky, electron-rich ligands can improve yields for challenging substrates.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)Ensure the base is finely powdered.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)Solvents must be degassed.
Temperature 80 - 100 °CMonitor by TLC or LC-MS for completion.
Reaction Time 4 - 24 hoursVaries depending on substrate reactivity.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
ParameterConditionNotes
Aryl Halide 2-Fluoro-4-(halomethyl)benzonitrile derivativeBromides are generally more reactive than chlorides.
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)Sterically hindered or less nucleophilic amines may require more forcing conditions.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-catalysts like XPhos-Pd-G3 can also be used.
Ligand XPhos, RuPhos, or BrettPhos (2-8 mol%)Ligand choice is crucial and often needs to be screened.
Base NaOtBu or K₃PO₄ (1.5 - 2.5 equiv)NaOtBu is a strong base; K₃PO₄ is a milder alternative.
Solvent Toluene, Dioxane, or THFAnhydrous and degassed solvents are essential.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 18 hoursMonitor by TLC or LC-MS.
Table 3: Representative Conditions for Sonogashira Coupling
ParameterConditionNotes
Aryl Halide 2-Fluoro-4-(halomethyl)benzonitrile derivativeIodides are most reactive, followed by bromides.
Alkyne Terminal Alkyne (1.1 - 1.5 equiv)Ensure the alkyne is of high purity.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)Other Pd sources like Pd(OAc)₂ can also be used with added PPh₃.
Copper Co-catalyst CuI (2-10 mol%)Can be omitted in "copper-free" protocols, which may require different ligands/conditions.
Base Et₃N or DIPEA (2-5 equiv)Often used as the solvent or co-solvent.
Solvent THF, DMF, or neat amine baseEnsure solvents are anhydrous and degassed.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Reaction Time 1 - 12 hoursTypically faster than Suzuki or Buchwald-Hartwig reactions.

Visualizations

General Experimental Workflow

G General Workflow for Coupling Reaction Optimization start Start reagents 1. Prepare Reactants - Aryl Halide - Coupling Partner - Base start->reagents setup 2. Assemble Glassware - Dry flask - Inert atmosphere (Ar/N2) reagents->setup addition 3. Add Reagents - Solids first - Degassed Solvent - Catalyst/Ligand setup->addition reaction 4. Heat to Temperature - Vigorous Stirring addition->reaction monitor 5. Monitor Progress - TLC / LC-MS / GC-MS reaction->monitor monitor->reaction Incomplete workup 6. Reaction Workup - Quench - Extract - Dry monitor->workup Complete purify 7. Purify Product - Column Chromatography - Recrystallization workup->purify end End purify->end

Caption: A generalized workflow for setting up and monitoring a palladium-catalyzed cross-coupling reaction.

Troubleshooting Logic for Low Yield

G Troubleshooting Decision Tree for Low Yield start Low or No Yield Observed check_reagents Check Reagent Quality - Fresh Catalyst/Ligand? - Pure Starting Materials? start->check_reagents check_reagents->start Reagents Bad -> Replace check_conditions Review Reaction Conditions - Inert Atmosphere? - Degassed Solvents? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Bad -> Correct Setup optimize_base Screen Different Bases - Stronger? (e.g., NaOtBu) - Milder? (e.g., K3PO4) check_conditions->optimize_base Conditions OK optimize_temp Increase Temperature (in 10-20 °C increments) optimize_base->optimize_temp optimize_ligand Screen Different Ligands (e.g., Buchwald ligands) optimize_temp->optimize_ligand protect_fg Consider Protecting Group (e.g., for -OH group) optimize_ligand->protect_fg If side reactions persist

Caption: A decision tree to systematically troubleshoot common causes of low product yield in coupling reactions.

References

preventing decomposition of 2-Fluoro-4-(hydroxymethyl)benzonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and their potential reactivities?

A1: this compound possesses three key functional moieties: a nitrile group (-CN), a hydroxymethyl group (-CH₂OH), and a fluorine atom attached to the benzene ring. The primary concerns for decomposition involve the hydroxymethyl and nitrile groups. The hydroxymethyl group is susceptible to oxidation, while the nitrile group can undergo hydrolysis under acidic or basic conditions. The ortho-fluoro substituent significantly influences the reactivity of both groups through its electron-withdrawing nature.

Q2: How does the ortho-fluoro substituent affect the stability of the molecule?

A2: The fluorine atom at the ortho position to the nitrile group exerts a strong electron-withdrawing inductive effect, which can stabilize the C-CN bond, making it less prone to certain types of cleavage. For the hydroxymethyl group, the ortho-fluoro substituent increases the acidity of the hydroxyl proton, which can influence its reactivity in both desired transformations and potential decomposition pathways.[1]

Q3: What are the most common decomposition pathways for this compound?

A3: The most frequently encountered decomposition pathways are:

  • Oxidation of the hydroxymethyl group: This can lead to the formation of 2-fluoro-4-formylbenzonitrile (the corresponding aldehyde) and subsequently to 2-fluoro-4-cyanobenzoic acid (the carboxylic acid).[2]

  • Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile can be hydrolyzed to 2-fluoro-4-(hydroxymethyl)benzamide and further to 2-fluoro-4-(hydroxymethyl)benzoic acid.

  • Dehydration: Although less common for primary benzyl alcohols, under harsh acidic conditions and/or high temperatures, dehydration to form a polymeric species could occur.

Q4: Can I store this compound in solution?

A4: For long-term storage, it is recommended to store this compound as a solid in a cool, dry place. If storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of hydrolysis and oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Formation of an Aldehyde or Carboxylic Acid Impurity
  • Symptom: Your reaction mixture or final product shows the presence of 2-fluoro-4-formylbenzonitrile or 2-fluoro-4-cyanobenzoic acid, confirmed by techniques like NMR, LC-MS, or IR spectroscopy.

  • Likely Cause: Oxidation of the hydroxymethyl group. This can be caused by oxidizing agents present in the reaction, exposure to air (especially at elevated temperatures or in the presence of metal catalysts), or the use of certain reagents that can act as oxidants.

  • Solutions:

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Reagent Purity: Ensure that all reagents and solvents are free from oxidizing impurities.

    • Protecting Groups: If the hydroxymethyl group is not the desired reaction site, protect it prior to the reaction. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl), are generally robust and can be selectively removed later.

Problem 2: Formation of an Amide or Carboxylic Acid Impurity with the Hydroxymethyl Group Intact
  • Symptom: Analysis of your product reveals the presence of 2-fluoro-4-(hydroxymethyl)benzamide or 2-fluoro-4-(hydroxymethyl)benzoic acid.

  • Likely Cause: Hydrolysis of the nitrile group due to the presence of strong acid or base, or prolonged exposure to aqueous conditions, especially at elevated temperatures.

  • Solutions:

    • pH Control: Maintain a neutral or near-neutral pH throughout your reaction and work-up if the nitrile group needs to remain intact.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent water-mediated hydrolysis.

    • Temperature Control: Avoid excessive heating, as high temperatures can accelerate the rate of hydrolysis.

    • Reaction Time: Minimize the reaction time to what is necessary for the desired transformation.

Problem 3: Low Reaction Yield and Formation of Polymeric Byproducts
  • Symptom: You observe a low yield of your desired product and the formation of an insoluble, high molecular weight material.

  • Likely Cause: Dehydration of the benzyl alcohol, potentially acid-catalyzed, leading to the formation of poly(benzyl ether) structures.

  • Solutions:

    • Avoid Strong Acids: If possible, avoid the use of strong, non-nucleophilic acids, especially at high temperatures.

    • Temperature Management: Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate.

    • Protecting Groups: Protecting the hydroxymethyl group will prevent this side reaction.

Data Presentation

Table 1: Common Protecting Groups for the Hydroxymethyl Group

Protecting GroupAbbreviationStability (Stable to)Cleavage Conditions
tert-Butyldimethylsilyl etherTBDMS etherBases, mild acids, many oxidizing and reducing agentsFluoride sources (e.g., TBAF), strong acids
Triisopropylsilyl etherTIPS etherSimilar to TBDMS, more sterically hinderedFluoride sources, strong acids
Benzyl etherBn etherAcids, bases, many oxidizing and reducing agentsHydrogenolysis (H₂, Pd/C)
Tetrahydropyranyl etherTHP etherBases, nucleophiles, mild oxidizing and reducing agentsMild aqueous acid
Acetate esterAcMild acids, many oxidizing and reducing agentsBase-mediated hydrolysis (e.g., K₂CO₃, MeOH)

Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol provides a general method for protecting the hydroxymethyl group of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • To this solution, add TBDMSCl (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether

This protocol describes the removal of the TBDMS protecting group.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.

  • Quench the reaction with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Decomposition Pathways

DecompositionPathways A This compound B 2-Fluoro-4-formylbenzonitrile A->B Oxidation D 2-Fluoro-4-(hydroxymethyl)benzamide A->D Partial Hydrolysis (Acid or Base) F Polymeric Byproducts A->F Dehydration (Strong Acid/Heat) C 2-Fluoro-4-cyanobenzoic acid B->C Further Oxidation E 2-Fluoro-4-(hydroxymethyl)benzoic acid D->E Full Hydrolysis (Acid or Base)

Caption: Potential decomposition pathways of this compound.

Troubleshooting Logic

TroubleshootingLogic start Reaction with This compound impurity_check Impurity Detected? start->impurity_check aldehyde_acid Aldehyde or Carboxylic Acid (with nitrile intact) impurity_check->aldehyde_acid Yes amide_acid Amide or Carboxylic Acid (with hydroxymethyl intact) impurity_check->amide_acid polymer Polymeric Material impurity_check->polymer cause_oxidation Cause: Oxidation aldehyde_acid->cause_oxidation cause_hydrolysis Cause: Hydrolysis amide_acid->cause_hydrolysis cause_dehydration Cause: Dehydration polymer->cause_dehydration solution_inert Solution: - Inert Atmosphere - Degassed Solvents - Protect Hydroxymethyl Group cause_oxidation->solution_inert solution_ph Solution: - Control pH - Anhydrous Conditions - Lower Temperature cause_hydrolysis->solution_ph solution_acid Solution: - Avoid Strong Acids - Lower Temperature - Protect Hydroxymethyl Group cause_dehydration->solution_acid

Caption: A logical workflow for troubleshooting unexpected side products.

Protecting Group Strategy Workflow

ProtectingGroupWorkflow start Start with 2-Fluoro-4- (hydroxymethyl)benzonitrile check_reactivity Is the hydroxymethyl group a desired reaction site? start->check_reactivity protect Protect Hydroxymethyl Group (e.g., as TBDMS ether) check_reactivity->protect No proceed Proceed with Reaction involving the hydroxymethyl group check_reactivity->proceed Yes reaction Perform Desired Reaction on another part of the molecule protect->reaction deprotect Deprotect the Hydroxymethyl Group (e.g., with TBAF) reaction->deprotect end Final Product deprotect->end proceed->end

Caption: Decision-making process for employing a protecting group strategy.

References

troubleshooting guide for the oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile to its corresponding aldehyde, 2-Fluoro-4-formylbenzonitrile. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing this compound?

A1: The oxidation of this compound, a primary benzylic alcohol, to an aldehyde can be achieved through several methods. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the fluoro and nitrile functional groups. Commonly employed methods include:

  • Pyridinium Chlorochromate (PCC): A well-established reagent for the selective oxidation of primary alcohols to aldehydes. It is typically used in an anhydrous solvent like dichloromethane (DCM).[1]

  • Dess-Martin Periodinane (DMP): A mild and highly selective oxidant that works well for a wide range of alcohols, including those with sensitive functional groups. The reaction is typically fast and performed at room temperature.[2][3][4][5]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.[6][7][8]

  • Manganese Dioxide (MnO₂): An effective and selective oxidant for benzylic and allylic alcohols. The reactivity of MnO₂ can vary depending on its method of preparation and activation.[9][10][11]

  • TEMPO-mediated Oxidation: This catalytic system, often using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), offers a "greener" alternative to heavy metal-based oxidants.[12][13][14]

Q2: I am observing incomplete conversion of my starting material. What are the possible causes and solutions?

A2: Incomplete conversion is a common issue in oxidation reactions. Several factors could be at play:

  • Inactive Oxidant: Many oxidizing agents are moisture-sensitive or can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. For instance, MnO₂ often requires activation by heating to remove adsorbed water.[15] For TEMPO oxidations, the pH of commercial bleach may need adjustment as it can be too alkaline.[16]

  • Insufficient Equivalents of Oxidant: Under-stoichiometric amounts of the oxidant will naturally lead to incomplete reaction.

    • Solution: Ensure the correct molar ratio of oxidant to the starting material. It is common to use a slight excess of the oxidant.

  • Sub-optimal Reaction Temperature: Some oxidations require specific temperature control.

    • Solution: For Swern oxidations, maintaining a low temperature (typically -78 °C) during the initial activation and alcohol addition is critical. Premature warming can lead to side reactions.[7][8] For other reactions, gentle heating may be necessary to drive the reaction to completion.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.

    • Solution: Choose a solvent in which the this compound has good solubility. For PCC and DMP oxidations, dichloromethane is a common choice.[1][3]

Q3: My reaction is showing the formation of an unwanted carboxylic acid byproduct. How can I prevent this over-oxidation?

A3: The formation of 2-Fluoro-4-formylbenzoic acid is a result of over-oxidation. To minimize this:

  • Choice of Oxidant: Some oxidants are more prone to causing over-oxidation than others.

    • Solution: Mild and selective oxidants like Dess-Martin periodinane (DMP) or reagents used in the Swern oxidation are excellent choices to stop the reaction at the aldehyde stage.[3][4][6][8] While PCC is generally selective for aldehyde formation from primary alcohols, prolonged reaction times or excess oxidant can lead to the carboxylic acid.

  • Reaction Time and Monitoring: Allowing the reaction to proceed for too long can increase the likelihood of over-oxidation.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.

  • Reaction Conditions: For TEMPO-mediated oxidations, the pH can influence the selectivity.

    • Solution: To selectively obtain the aldehyde using a TEMPO/bleach system, the pH should be maintained around 9. Higher pH values (around 10) can promote the formation of the carboxylic acid.[16]

Q4: The work-up procedure is complicated, and I am experiencing low isolated yields. Are there any tips for purification?

A4: Low isolated yields can be due to difficulties in separating the product from the oxidant byproducts or unreacted starting material.

  • PCC Oxidation: The chromium byproducts can complicate purification.

    • Solution: After the reaction, the mixture can be filtered through a plug of silica gel or Celite to remove the bulk of the chromium salts. The filtrate can then be further purified by column chromatography.[1]

  • Swern Oxidation: The byproduct dimethyl sulfide is volatile and has a very unpleasant odor.

    • Solution: The work-up should be performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and eliminate the odor.[6]

  • MnO₂ Oxidation: The product can sometimes adsorb onto the surface of the manganese dioxide.

    • Solution: After filtering off the MnO₂, wash the solid residue thoroughly with a more polar solvent like ethyl acetate or acetone to ensure complete recovery of the product.[15]

  • General Purification: Column chromatography is a standard method for purifying the final product. A solvent system of hexanes and ethyl acetate is often effective for separating the aldehyde from the starting alcohol and other impurities.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a literature procedure for the synthesis of 2-Fluoro-4-formylbenzonitrile.[1]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add pyridinium chlorochromate (PCC) (1.0 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through a short pad of silica gel, washing the pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Fluoro-4-formylbenzonitrile.

  • Further purification can be achieved by column chromatography if necessary.

Expected Yield: 90%[1]

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

This is a general procedure for DMP oxidation of primary alcohols.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq) to the solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Oxidation MethodTypical ReagentsSolventTemperatureTypical YieldKey AdvantagesKey Disadvantages
PCC Oxidation Pyridinium chlorochromateDichloromethaneRoom Temp.~90%[1]Reliable, high yield for this substrateToxic chromium byproduct, requires anhydrous conditions
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom Temp.Good to excellentMild, selective, fast, easy work-up[3][5]Reagent can be explosive if impure[2]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane-78 °C to RTHighVery mild, avoids over-oxidation, good for sensitive substrates[6]Malodorous byproduct (dimethyl sulfide), requires low temperature[6][8]
MnO₂ Oxidation Activated Manganese DioxideDichloromethane, Hexane, or AcetoneRoom Temp. or RefluxVariableSelective for benzylic alcohols, inexpensiveRequires large excess of reagent, activity varies[10]
TEMPO Oxidation TEMPO (catalytic), Bleach (co-oxidant)Dichloromethane/Water0 °C to RTGood to excellent"Green" method, catalyticCan be substrate-dependent, pH control may be needed[16]

Mandatory Visualizations

Experimental Workflow for PCC Oxidation

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Dissolve Substrate in anhydrous DCM add_pcc Add PCC (1.0 eq) start->add_pcc stir Stir at Room Temp. (approx. 4h) add_pcc->stir monitor Monitor by TLC stir->monitor filter Filter through Silica Gel Pad monitor->filter Reaction Complete concentrate Concentrate under Reduced Pressure filter->concentrate product 2-Fluoro-4-formylbenzonitrile concentrate->product

Caption: Workflow for the oxidation of this compound using PCC.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of 2-Fluoro-4-formylbenzonitrile incomplete_conversion Incomplete Conversion start->incomplete_conversion over_oxidation Over-oxidation to Carboxylic Acid start->over_oxidation workup_loss Product Loss during Work-up start->workup_loss check_reagents Use Fresh/Active Oxidant incomplete_conversion->check_reagents check_equivalents Verify Stoichiometry incomplete_conversion->check_equivalents monitor_reaction Monitor Reaction Closely (TLC/HPLC) incomplete_conversion->monitor_reaction over_oxidation->monitor_reaction change_oxidant Use Milder Oxidant (e.g., DMP, Swern) over_oxidation->change_oxidant optimize_workup Optimize Purification (e.g., thorough extraction) workup_loss->optimize_workup

Caption: Troubleshooting guide for addressing low product yield.

References

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:

  • Reduction of 2-Fluoro-4-formylbenzonitrile: This is a straightforward approach where the aldehyde functionality is selectively reduced to the corresponding alcohol.

  • Hydroxymethylation of a 2-Fluorobenzonitrile derivative: This can be achieved through various methods, including a Grignard reaction with a suitable formaldehyde equivalent or functional group interconversion from a starting material like 4-bromo-2-fluorobenzonitrile.

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

A2: On a larger scale, it is crucial to handle all reagents and solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. Ensure adequate ventilation to avoid inhalation of any volatile or dusty materials. Specific hazards to consider include the flammability of ethereal solvents often used in Grignard reactions and the potential for runaway reactions (exotherms) during reductions or Grignard additions. A comprehensive safety data sheet (SDS) review for all chemicals is mandatory before commencing any work.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: While Thin Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate monitoring of reaction progress and purity assessment during scale-up. It provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts.

Troubleshooting Guides

Route 1: Reduction of 2-Fluoro-4-formylbenzonitrile

Issue 1: Incomplete Reduction or Slow Reaction Rate

  • Possible Cause: Insufficient reducing agent, low reaction temperature, or catalyst deactivation.

  • Troubleshooting Steps:

    • Ensure the molar ratio of the reducing agent (e.g., sodium borohydride) to the starting material is adequate. On a larger scale, slight excesses may be necessary.

    • Monitor the internal reaction temperature. While initial cooling might be required to control the exotherm, the reaction may need to be maintained at a specific temperature for completion.

    • If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).

Issue 2: Formation of Impurities

  • Possible Cause: Over-reduction of the nitrile group, or side reactions due to temperature fluctuations.

  • Troubleshooting Steps:

    • Use a milder reducing agent that selectively reduces the aldehyde over the nitrile.

    • Maintain strict temperature control throughout the reaction. A reactor with efficient heat exchange is crucial for scale-up.

    • Optimize the reaction time; prolonged reaction times can sometimes lead to byproduct formation.

Route 2: Grignard Reaction with a 2-Fluorobenzonitrile Derivative

Issue 1: Difficulty in Grignard Reagent Formation

  • Possible Cause: Presence of moisture in the solvent or on the magnesium turnings, or impure starting halide.

  • Troubleshooting Steps:

    • Ensure all glassware is rigorously dried, and use anhydrous solvents.

    • Activate the magnesium turnings with a small crystal of iodine or by gentle heating under an inert atmosphere.

    • Use a high-purity starting halide (e.g., 4-bromo-2-fluorobenzonitrile).

Issue 2: Low Yield of the Desired Product

  • Possible Cause: Side reactions of the Grignard reagent, such as reaction with the nitrile group of another molecule or quenching by acidic protons.

  • Troubleshooting Steps:

    • Perform a reverse addition, where the Grignard reagent is added slowly to a solution of the formaldehyde equivalent at a low temperature.

    • Ensure the formaldehyde equivalent (e.g., paraformaldehyde) is thoroughly dried before use.

    • Strictly control the reaction temperature to minimize side reactions.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Routes (Illustrative Data)

ParameterRoute 1: ReductionRoute 2: Grignard Reaction
Starting Material 2-Fluoro-4-formylbenzonitrile4-Bromo-2-fluorobenzonitrile
Key Reagents Sodium Borohydride, MethanolMagnesium, Paraformaldehyde, THF
Typical Yield 85-95%60-75%
Purity (crude) >90%70-85%
Scale-up Complexity Low to ModerateModerate to High
Key Challenge Temperature ControlMoisture Sensitivity, Side Reactions

Experimental Protocols

Protocol 1: Scale-Up Reduction of 2-Fluoro-4-formylbenzonitrile
  • Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is dried and purged with nitrogen.

  • Charging Reagents: The reactor is charged with 2-Fluoro-4-formylbenzonitrile (1.0 kg, 6.71 mol) and methanol (10 L). The mixture is stirred to form a solution and cooled to 0-5 °C.

  • Reduction: Sodium borohydride (0.28 kg, 7.38 mol) is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: The reaction is quenched by the slow addition of 2N HCl (5 L) while maintaining the temperature below 20 °C. The mixture is then concentrated under reduced pressure to remove the methanol.

  • Extraction: The aqueous residue is extracted with ethyl acetate (3 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization.

Protocol 2: Scale-Up Grignard Reaction from 4-Bromo-2-fluorobenzonitrile
  • Setup: A 20 L jacketed glass reactor and a 10 L addition funnel, both thoroughly dried and purged with nitrogen, are assembled. The reactor is equipped with a mechanical stirrer and a temperature probe.

  • Grignard Formation: The reactor is charged with magnesium turnings (179 g, 7.35 mol) and anhydrous THF (2 L). A solution of 4-bromo-2-fluorobenzonitrile (1.0 kg, 5.00 mol) in anhydrous THF (8 L) is prepared and a small portion (approx. 500 mL) is added to the magnesium. The reaction is initiated (gentle heating or addition of an iodine crystal may be necessary). Once initiated, the remaining solution is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Hydroxymethylation: In a separate dry 50 L reactor, paraformaldehyde (225 g, 7.50 mol) is suspended in anhydrous THF (10 L) and cooled to 0 °C under nitrogen. The prepared Grignard reagent is then transferred to the paraformaldehyde suspension via a cannula, keeping the temperature below 10 °C.

  • Monitoring: The reaction is stirred at room temperature and monitored by HPLC.

  • Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow_reduction start Start: 2-Fluoro-4-formylbenzonitrile dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Portion-wise addition of NaBH4 cool->add_nabh4 monitor Monitor by HPLC add_nabh4->monitor quench Quench with 2N HCl monitor->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract isolate Isolate Product extract->isolate end_product This compound isolate->end_product

Caption: Workflow for the reduction of 2-Fluoro-4-formylbenzonitrile.

troubleshooting_logic_grignard start Low Yield in Grignard Reaction check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture check_mg Magnesium Activation Issue? start->check_mg check_temp Temperature Control Issue? start->check_temp solution_moisture Action: Rigorously dry all reagents and glassware. check_moisture->solution_moisture solution_mg Action: Activate Mg with iodine or heating. check_mg->solution_mg solution_temp Action: Ensure strict temperature control during addition. check_temp->solution_temp

Caption: Troubleshooting logic for low yield in the Grignard reaction.

Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory-scale synthetic routes for this compound include:

  • Reduction of 2-Fluoro-4-formylbenzonitrile: This is a widely used method involving the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent like sodium borohydride.

  • Hydrolysis of 2-Fluoro-4-(bromomethyl)benzonitrile: This route involves the nucleophilic substitution of the bromine atom with a hydroxyl group, typically achieved through hydrolysis.

  • Ozonolysis of 2-Fluoro-4-vinylbenzonitrile: This process involves the cleavage of a carbon-carbon double bond using ozone, followed by a reductive workup to yield the desired alcohol.[1]

Q2: What are the typical impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from various sources, including incomplete reactions, side reactions, and degradation of starting materials or products. Common impurities include:

  • Unreacted Starting Materials: Such as 2-Fluoro-4-formylbenzonitrile or 2-Fluoro-4-(bromomethyl)benzonitrile.

  • Over-oxidation Product: Formation of 2-Fluoro-4-cyanobenzoic acid if the starting material is the corresponding aldehyde and the reaction conditions are too harsh.

  • Dimerization Products: Formation of ether-linked dimers, especially under acidic or basic conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as byproducts from reagents like borate esters from sodium borohydride reductions.

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. Regular sampling and analysis of the reaction mixture will help determine the point of complete consumption of the starting material and prevent the formation of byproducts due to prolonged reaction times or excessive temperatures. For HPLC analysis, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) is a good starting point.[2][3]

Q4: What are the recommended purification methods for this compound?

A4: The primary purification techniques for isolating this compound are:

  • Column Chromatography: Using silica gel with an eluent system such as petroleum ether/ethyl acetate is effective for separating the product from impurities with different polarities.[4]

  • Recrystallization: This is a cost-effective method for purifying the solid product. The choice of solvent is crucial, with ideal solvents dissolving the compound well at high temperatures and poorly at low temperatures.[5][6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound in the Reduction of 2-Fluoro-4-formylbenzonitrile
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting aldehyde. - If the reaction stalls, consider adding a fresh portion of the reducing agent.
Degradation of Reducing Agent - Use a fresh, high-quality batch of sodium borohydride. Ensure it has been stored under dry conditions.
Suboptimal Reaction Temperature - For sodium borohydride reductions, the reaction is typically carried out at a low temperature (0-5 °C) initially and then allowed to warm to room temperature. Ensure proper temperature control.
Product Loss During Workup - Ensure the pH is appropriately adjusted during the workup to prevent the product from remaining in the aqueous layer. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Possible Cause Prevention and Removal
Unreacted 2-Fluoro-4-formylbenzonitrile Incomplete reduction.- Ensure sufficient equivalents of the reducing agent and adequate reaction time. - Purify the crude product using column chromatography.
2-Fluoro-4-cyanobenzoic acid Over-oxidation of the starting aldehyde or oxidation of the product during workup or storage.- Use a mild and selective reducing agent. - Avoid harsh oxidizing conditions during workup. Store the final product under an inert atmosphere. - This acidic impurity can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution).
Borate Esters Byproducts from the sodium borohydride reduction.- These are typically hydrolyzed during the aqueous workup. Ensure the workup includes an acidic wash (e.g., dilute HCl) to break down these esters.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluoro-4-formylbenzonitrile

Materials:

  • 2-Fluoro-4-formylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Fluoro-4-formylbenzonitrile (1 equivalent) in a mixture of DCM and MeOH at 0 °C.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Troubleshooting Common Impurities

Impurity IdentityPotential SourceRecommended Analytical DetectionMitigation & Removal Strategy
2-Fluoro-4-formylbenzonitrileIncomplete reductionHPLC, GC-MS, ¹H NMRIncrease reaction time or equivalents of reducing agent; Purify by column chromatography.
2-Fluoro-4-cyanobenzoic acidOver-oxidationHPLC, ¹H NMR, IRUse mild reducing agents; Wash with aqueous NaHCO₃ solution during workup.
Dimeric EtherSide reactionLC-MS, ¹H NMRControl reaction pH; Purify by column chromatography.
Borate EstersReagent byproductNot typically isolatedHydrolyze during acidic workup.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-Fluoro-4- formylbenzonitrile in DCM/MeOH add_nabh4 Add NaBH4 at 0°C start->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product impurity_troubleshooting cluster_solutions Troubleshooting Solutions Impurity_Detected Impurity Detected in Product Unreacted_SM Unreacted Starting Material Impurity_Detected->Unreacted_SM Over_Oxidation Over-Oxidized Product Impurity_Detected->Over_Oxidation Dimer Dimer Formation Impurity_Detected->Dimer Sol_SM Increase Reaction Time/ Reagent Equivalents Unreacted_SM->Sol_SM Sol_Ox Use Milder Conditions/ Base Wash Over_Oxidation->Sol_Ox Sol_Dimer Control pH/ Column Chromatography Dimer->Sol_Dimer

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 2-Fluoro-4-(hydroxymethyl)benzonitrile. The information is designed to assist in catalyst selection, reaction optimization, and to provide solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The primary reactive sites of this compound are the hydroxymethyl group and the aromatic fluorine atom. The most common transformations include:

  • Oxidation of the hydroxymethyl group to an aldehyde (2-fluoro-4-formylbenzonitrile).

  • Etherification of the hydroxymethyl group.

  • Esterification of the hydroxymethyl group.

  • Nucleophilic Aromatic Substitution (SNA_r) of the fluorine atom, such as the Buchwald-Hartwig amination.

Q2: I am seeing poor yields in the oxidation of the hydroxymethyl group to the aldehyde. What are the likely causes?

A2: Low yields in this oxidation can stem from several factors. Over-oxidation to the carboxylic acid can occur, especially with stronger oxidizing agents or prolonged reaction times. Incomplete conversion is also common if the oxidizing agent is not active enough or used in insufficient amounts. Additionally, the starting material or reagents might be of poor quality or contain impurities that interfere with the catalyst.

Q3: In a Williamson ether synthesis using this compound, I am observing the formation of elimination byproducts. How can this be minimized?

A3: The Williamson ether synthesis is an SN2 reaction, and elimination (E2) is a common competing side reaction, particularly with sterically hindered alkyl halides.[1] To favor substitution over elimination, it is advisable to use a primary alkyl halide as the electrophile. The choice of a less sterically hindered base and a polar aprotic solvent can also help to minimize the formation of elimination byproducts.[1]

Q4: My Steglich esterification of this compound is sluggish and gives a significant amount of N-acylurea byproduct. What can I do to improve the reaction?

A4: The formation of N-acylurea is a known side reaction in Steglich esterifications, arising from the rearrangement of the O-acylisourea intermediate.[2] To accelerate the desired ester formation and suppress this side reaction, ensure that a catalytic amount of 4-dimethylaminopyridine (DMAP) is used.[2] Running the reaction at chilled temperatures can also disfavor the rearrangement.[3]

Q5: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What are the critical parameters to check?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Aryl fluorides are generally less reactive than other aryl halides. Therefore, a highly active catalyst system is often required. Ensure that the reaction is performed under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst. The choice of a strong, non-nucleophilic base is also critical for the catalytic cycle.

Troubleshooting Guides

Oxidation of the Hydroxymethyl Group to an Aldehyde
Symptom Possible Cause Troubleshooting Steps
Low to no product formation Inactive oxidizing agentUse a fresh batch of the oxidizing agent. Ensure proper storage conditions to prevent decomposition.
Insufficient amount of oxidizing agentIncrease the molar equivalents of the oxidizing agent incrementally.
Poor quality of starting materialPurify the this compound before use.
Formation of carboxylic acid byproduct Over-oxidationUse a milder oxidizing agent (e.g., PCC instead of KMnO₄).[4] Reduce the reaction time and monitor the reaction progress closely by TLC or HPLC.
Reaction temperature too highPerform the reaction at a lower temperature.
Difficult workup due to tar-like residue Precipitation of chromium salts (with PCC)Add Celite or molecular sieves to the reaction mixture to absorb the residue, simplifying filtration.[5]
Williamson Ether Synthesis of the Hydroxymethyl Group
Symptom Possible Cause Troubleshooting Steps
Low yield of ether product Incomplete deprotonation of the alcoholUse a stronger base (e.g., NaH instead of K₂CO₃ for unactivated alcohols).[6] Ensure the reaction is carried out under anhydrous conditions.
Unreactive alkyl halideUse a more reactive alkyl halide (e.g., iodide instead of chloride).
Formation of alkene byproduct E2 elimination is favoredUse a primary alkyl halide.[1] Employ a less sterically hindered base. Use a polar aprotic solvent like DMF or DMSO.[1]
Recovery of starting material Alkyl halide is too sterically hinderedSwitch to a less hindered alkyl halide.
Steglich Esterification of the Hydroxymethyl Group
Symptom Possible Cause Troubleshooting Steps
Low yield of ester Insufficient activation of the carboxylic acidEnsure the use of a sufficient amount of coupling agent (e.g., DCC, EDC).
Sterically hindered alcohol or carboxylic acidIncrease the reaction time and consider a higher reaction temperature.
Formation of N-acylurea byproduct Slow reaction with the alcohol allows for rearrangement of the O-acylisourea intermediateAdd a catalytic amount of DMAP to accelerate the ester formation.[2] Run the reaction at a lower temperature (0 °C to room temperature).[3]
Difficult purification Dicyclohexylurea (DCU) byproduct is soluble in the reaction mixtureAfter the reaction, cool the mixture to precipitate the DCU and remove it by filtration.
Buchwald-Hartwig Amination of the Fluorine Atom
Symptom Possible Cause Troubleshooting Steps
No reaction or very low conversion Catalyst deactivationEnsure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
Inappropriate ligand or palladium precursorScreen different generations of Buchwald-Hartwig catalysts and ligands. Pre-catalysts can sometimes be more effective.
Base is not strong enough or is sterically hinderedUse a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS.[7]
Formation of side products Reductive dehalogenationChoose a ligand that promotes the desired C-N bond formation over dehalogenation.
Reaction with the hydroxymethyl groupProtect the hydroxymethyl group before carrying out the amination reaction.

Data Presentation: Catalyst and Condition Selection

Table 1: Oxidation of this compound
Oxidizing AgentCatalyst/AdditiveSolventTemperature (°C)Typical Yield (%)Notes
Pyridinium chlorochromate (PCC)Celite or Molecular SievesDichloromethane (DCM)Room Temperature85-95Mild conditions, good for acid-sensitive substrates.[4]
Manganese dioxide (MnO₂)-Dichloromethane (DCM) or ChloroformRoom Temperature - Reflux70-90Selective for benzylic alcohols.
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-60 to Room Temperature>90Requires low temperatures and careful handling of reagents.
Table 2: Etherification of this compound (Williamson Synthesis)
BaseAlkylating AgentSolventTemperature (°C)Typical Yield (%)Notes
Sodium hydride (NaH)Primary Alkyl HalideTetrahydrofuran (THF) or Dimethylformamide (DMF)0 to Room Temperature70-95Strong base, suitable for less reactive alcohols.[6]
Potassium carbonate (K₂CO₃)Benzyl Bromide or Allyl BromideAcetone or AcetonitrileRoom Temperature - Reflux60-85Milder base, suitable for activated alcohols.[6]
Cesium carbonate (Cs₂CO₃)Primary Alkyl HalideAcetonitrileRoom Temperature75-98Often gives higher yields than K₂CO₃.[6]
Table 3: Esterification of this compound (Steglich Esterification)
Coupling AgentCatalystSolventTemperature (°C)Typical Yield (%)Notes
N,N'-Dicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to Room Temperature80-95DCU byproduct precipitates.[2]
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to Room Temperature80-95Water-soluble urea byproduct, easier workup.[8]
N,N'-Diisopropylcarbodiimide (DIC)4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to Room Temperature80-95Liquid coupling agent, can be easier to handle.[8]
Table 4: Buchwald-Hartwig Amination of this compound
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene or Dioxane80-11060-90A common and effective catalyst system for aryl fluorides.
Pd(OAc)₂RuPhosK₃PO₄t-BuOH or Toluene80-11050-85Another versatile catalyst system.
[Pd(allyl)Cl]₂BrettPhosLiHMDSTetrahydrofuran (THF)60-10065-92Often effective for challenging substrates.[7]

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM at room temperature.[4]

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-4-formylbenzonitrile.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis using Sodium Hydride
  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[6]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Steglich Esterification using DCC and DMAP
  • To a solution of this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in DCM.[2]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the DCU and wash the precipitate with cold DCM.

  • Wash the filtrate sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 4: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start This compound reaction Reaction at Room Temperature start->reaction oxidant Oxidizing Agent (e.g., PCC) oxidant->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Workup (Filtration, Washing) reaction->workup purification Purification (Chromatography) workup->purification product 2-Fluoro-4-formylbenzonitrile purification->product Troubleshooting_Ether_Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Williamson Ether Synthesis incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation elimination E2 Elimination Side Reaction start->elimination unreactive_halide Unreactive Alkyl Halide start->unreactive_halide stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base primary_halide Use Primary Alkyl Halide elimination->primary_halide polar_aprotic Use Polar Aprotic Solvent elimination->polar_aprotic more_reactive_halide Use More Reactive Halide (R-I > R-Br > R-Cl) unreactive_halide->more_reactive_halide Buchwald_Hartwig_Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(ArF)(X) Pd0->OxAdd Oxidative Addition AmineCoord L-Pd(II)(ArF)(Amine) OxAdd->AmineCoord Ligand Exchange RedElim Product (Ar-Amine) AmineCoord->RedElim Reductive Elimination RedElim->Pd0 ArF Ar-F ArF->OxAdd Amine Amine Amine->AmineCoord Base Base Base->AmineCoord Deprotonation Product Product

References

Technical Support Center: Monitoring 2-Fluoro-4-(hydroxymethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 2-Fluoro-4-(hydroxymethyl)benzonitrile. The following sections offer detailed analytical methods, troubleshooting for common issues, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the progress of reactions involving this compound?

A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the consumption of starting materials and the formation of products and byproducts, offering high sensitivity and resolution.[1] NMR spectroscopy provides detailed structural information, which is invaluable for identifying intermediates and confirming the structure of the final product.[2]

Q2: I'm observing peak tailing in my HPLC chromatogram for this compound. What are the common causes and solutions?

A2: Peak tailing for polar aromatic compounds like this compound is often due to secondary interactions with the stationary phase.[3] Common causes and solutions include:

  • Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the polar functional groups of the analyte.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase to suppress the ionization of these silanol groups. Using a modern, end-capped C18 column can also minimize these interactions.[3]

  • Mobile Phase pH: An inappropriate pH can lead to the ionization of the analyte, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be at least two units away from the pKa of your analytes.[3]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample and reinject.[3]

Q3: How can I improve the separation between my starting material, product, and potential impurities in my HPLC method?

A3: To improve separation (resolution), you can make the following adjustments:

  • Modify the Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can improve the separation of peaks that are close together.[3]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]

  • Adjust the pH: Modifying the pH of the aqueous portion of the mobile phase can change the retention characteristics of ionizable compounds.[3]

  • Consider a Different Column: If mobile phase modifications are not effective, a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase, may provide the necessary selectivity.[3]

Q4: How can I confirm the identity of the peaks in my chromatogram?

A4: The most reliable method for peak identification is to inject pure standards of your starting material and the expected product, this compound, separately.[3] Any other peaks that appear in the chromatogram of the reaction mixture are likely impurities or byproducts.[3] If standards for suspected impurities are not available, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass information and help in their identification.[3]

Q5: Can I use NMR to monitor the reaction in real-time?

A5: Yes, in-situ or online NMR spectroscopy is a powerful technique for real-time reaction monitoring.[4] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic insights.[2][5] Flow NMR setups can also be used where the reaction mixture is continuously passed through the NMR spectrometer.[4]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Solution
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component.[3]
No Peaks Detected No injection occurred or a leak in the injection port or column connection.Verify autosampler function and check for leaks with an electronic leak detector.[6]
Poor Sensitivity Low analyte concentration, incorrect detector wavelength, or contaminated detector cell.Increase sample concentration if possible, ensure the detector wavelength is set to the absorbance maximum of the analyte, and clean the detector cell according to the manufacturer's instructions.[6]
Inconsistent Retention Times Fluctuations in mobile phase composition, leaks in the HPLC system, or temperature variations.Ensure proper mixing and degassing of the mobile phase, check for system leaks, and use a column oven to maintain a constant temperature.[6]
NMR Troubleshooting
Problem Potential Cause Solution
Poor Signal-to-Noise Low sample concentration or insufficient number of scans.Increase the concentration of the NMR sample if possible, and increase the number of scans acquired.
Distorted Spectral Lineshapes Sample inhomogeneity or magnetic field non-homogeneity.Ensure the sample is fully dissolved and homogenous. Re-shim the spectrometer before acquiring data.[2]
Difficulty Identifying Intermediate Species Intermediates are short-lived or at very low concentrations.Use advanced 2D NMR techniques like UF-HMBC or UF-HSQC which can provide structural information on transient species.[5]

Experimental Protocols

HPLC Method for Reaction Monitoring

This is a general guideline and may need optimization for specific reaction conditions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a more suitable wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (minutes)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020

Sample Preparation Protocol:

  • Quench Reaction: At your desired time point, take a small aliquot (e.g., 100 µL) of the reaction mixture.[3]

  • Dilute: Quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a suitable sample diluent (e.g., 50:50 Acetonitrile:Water). This stops the reaction and prepares the sample for analysis.[1][3]

  • Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1][3]

  • Inject: Inject the filtered sample into the HPLC system.[3]

NMR Sample Preparation for Reaction Monitoring
  • At a specific time point, carefully take an aliquot from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.

  • Transfer the solution to an NMR tube for analysis.

Visualizations

HPLC_Troubleshooting_Workflow cluster_column If pressure drops after disconnecting column start High Backpressure Detected disconnect_detector Disconnect Column from Detector start->disconnect_detector check_pressure1 Pressure Still High? disconnect_detector->check_pressure1 disconnect_injector Disconnect Tubing from Injector check_pressure1->disconnect_injector Yes blockage_in_detector Blockage in Detector check_pressure1->blockage_in_detector No check_pressure2 Pressure Still High? disconnect_injector->check_pressure2 blockage_in_pump Blockage in Pump or Mixer check_pressure2->blockage_in_pump Yes blockage_in_injector Blockage in Injector check_pressure2->blockage_in_injector No blockage_in_column Blockage in Column Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot quench_reaction Quench Reaction take_aliquot->quench_reaction prepare_sample Prepare Sample for Analysis (Dilute & Filter for HPLC / Dissolve for NMR) quench_reaction->prepare_sample analytical_method Analytical Method prepare_sample->analytical_method hplc HPLC Analysis analytical_method->hplc Quantitative nmr NMR Analysis analytical_method->nmr Qualitative data_analysis Data Analysis (Peak Integration / Spectral Interpretation) hplc->data_analysis nmr->data_analysis decision Reaction Complete? data_analysis->decision continue_reaction Continue Monitoring decision->continue_reaction No workup Proceed to Work-up decision->workup Yes continue_reaction->take_aliquot

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile and 3-Fluoro-4-(hydroxymethyl)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Positional Isomers in Medicinal Chemistry and Materials Science

In the landscape of pharmaceutical intermediates and functional materials, the nuanced differences between positional isomers can significantly impact biological activity, chemical reactivity, and material properties. This guide provides a comprehensive comparison of two such isomers: 2-Fluoro-4-(hydroxymethyl)benzonitrile and 3-Fluoro-4-(hydroxymethyl)benzonitrile. Both are valuable building blocks, but the strategic placement of the fluorine atom on the benzene ring introduces distinct electronic and steric effects, influencing their application in drug design and materials science.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two isomers is presented below. While both share the same molecular formula and weight, their structural differences lead to variations in properties such as melting point and density.

PropertyThis compound3-Fluoro-4-(hydroxymethyl)benzonitrile
CAS Number 222978-02-1219873-06-0[1]
Molecular Formula C₈H₆FNOC₈H₆FNO[1]
Molecular Weight 151.14 g/mol [2]151.14 g/mol [3]
Appearance Light yellow to white solid[2][4]Solid[3]
Melting Point 66-68 °C[4]63-68 °C[3]
Density Not available1.27 g/mL at 25 °C[3]
Solubility Soluble in methanol and dichloromethane[2]Limited solubility in water is expected.[5]

Synthesis and Reactivity

The synthetic routes to these isomers often start from commercially available fluorinated toluenes or benzonitriles. The choice of starting material and synthetic strategy is dictated by the desired substitution pattern.

Synthesis of this compound

A common synthetic approach involves the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.[2]

Experimental Protocol: Synthesis of this compound via Ozonolysis [2]

  • Ozonolysis: A solution of 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) in a mixture of CH₂Cl₂ and methanol (5 mL) is cooled to -78°C. Ozone (29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.

  • Quenching: Argon is passed through the reaction mixture to remove excess ozone.

  • Reduction: Sodium borohydride (0.67 g, 0.018 mol) is added to the mixture. The cooling bath is removed, and the reaction is stirred at room temperature for 1 hour.

  • Work-up: The solvent is removed by evaporation. 2M HCl solution is added, and the mixture is extracted twice with ether.

  • Purification: The combined organic phases are dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by crystallization to yield this compound.

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile

The synthesis of the 3-fluoro isomer can be achieved through various multi-step sequences, often involving the functionalization of a pre-existing fluorinated benzene ring. One patented method involves a condensation reaction followed by decarbonylation.[6]

Conceptual Synthetic Pathway

Synthesis_Comparison cluster_2F 2-Fluoro Isomer Synthesis cluster_3F 3-Fluoro Isomer Synthesis 2F_start 2-Fluoro-4-vinylbenzonitrile 2F_ozonolysis Ozonolysis 2F_start->2F_ozonolysis 2F_reduction Reduction (NaBH4) 2F_ozonolysis->2F_reduction 2F_product 2-Fluoro-4- (hydroxymethyl)benzonitrile 2F_reduction->2F_product 3F_start Substituted 3-fluorobenzene 3F_condensation Condensation 3F_start->3F_condensation 3F_decarbonylation Decarbonylation 3F_condensation->3F_decarbonylation 3F_product 3-Fluoro-4- (hydroxymethyl)benzonitrile 3F_decarbonylation->3F_product

Caption: High-level comparison of synthetic strategies.

Biological Activity and Applications in Drug Discovery

While direct comparative biological data for these two specific isomers is limited in publicly available literature, the positioning of the fluorine atom is known to have a profound effect on the biological activity of small molecules. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Both isomers serve as key intermediates in the synthesis of more complex biologically active molecules. Their utility lies in the ability to introduce a fluorinated hydroxymethyl benzonitrile moiety, a common scaffold in medicinal chemistry. The hydroxymethyl group can be further functionalized, for instance, by oxidation to an aldehyde or carboxylic acid, or by etherification, to generate a diverse library of compounds for screening.

Logical Workflow for Isomer Selection in Drug Discovery

Drug_Discovery_Workflow Target Identify Biological Target Scaffold Select Fluorobenzonitrile Scaffold Target->Scaffold Isomer_Synthesis Synthesize 2-Fluoro and 3-Fluoro Isomers Scaffold->Isomer_Synthesis SAR_Screening Screen Isomers and Derivatives for Activity (SAR) Isomer_Synthesis->SAR_Screening Lead_ID Identify Lead Compound SAR_Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Candidate Select Drug Candidate Optimization->Candidate

Caption: Workflow for evaluating positional isomers in drug discovery.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these isomers. The position of the fluorine atom will significantly influence the chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra, respectively. ¹⁹F NMR will show a single resonance for each isomer at a characteristic chemical shift.

Safety and Handling

Based on available safety data, both isomers should be handled with care in a laboratory setting.

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile: May cause serious eye damage.[7]

  • This compound: No specific GHS pictograms are readily available, but standard laboratory precautions for handling fine chemicals should be observed.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound and 3-Fluoro-4-(hydroxymethyl)benzonitrile are valuable and versatile building blocks in chemical synthesis. The choice between these two positional isomers will depend on the specific requirements of the target molecule, whether for optimizing biological activity in a drug discovery program or for fine-tuning the electronic properties of a functional material. While their physical properties are similar, the electronic and steric differences imparted by the position of the fluorine atom are key considerations for their application. Further research directly comparing the reactivity and biological profiles of these isomers would be highly beneficial to the scientific community.

References

A Comparative Guide to the Reactivity of Fluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of fluorine atoms and nitrile groups on an aromatic ring significantly influences the molecule's chemical reactivity and physicochemical properties. This makes fluorobenzonitrile isomers—2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile—valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding the distinct reactivity of each isomer is crucial for designing efficient synthetic routes and developing novel molecular entities. This guide provides an objective comparison of the reactivity of these isomers in key chemical transformations, supported by available experimental data and established principles of physical organic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. In the case of fluorobenzonitriles, the fluorine atom typically serves as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

The reactivity of the fluorobenzonitrile isomers in SNAr reactions is profoundly influenced by the position of the strongly electron-withdrawing nitrile group (-CN) relative to the fluorine atom. The nitrile group can stabilize the negative charge of the Meisenheimer complex through resonance when it is in the ortho or para position to the site of nucleophilic attack. This stabilization is not possible when the nitrile group is in the meta position.

Consequently, the expected order of reactivity for the fluorobenzonitrile isomers in SNAr is:

4-Fluorobenzonitrile > 2-Fluorobenzonitrile >> 3-Fluorobenzonitrile

  • 4-Fluorobenzonitrile (para-isomer): The nitrile group is in the para position, allowing for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. This leads to the highest reactivity among the three isomers.

  • 2-Fluorobenzonitrile (ortho-isomer): The nitrile group is in the ortho position, which also allows for resonance stabilization of the intermediate. However, steric hindrance from the adjacent nitrile group can slightly impede the approach of the nucleophile compared to the para isomer, potentially leading to a slightly lower reaction rate.

  • 3-Fluorobenzonitrile (meta-isomer): The nitrile group is in the meta position. In this configuration, the resonance-stabilizing effect of the nitrile group cannot be exerted on the negative charge of the Meisenheimer intermediate. Therefore, 3-fluorobenzonitrile is significantly less reactive in SNAr reactions compared to its ortho and para counterparts.

General Experimental Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a fluorobenzonitrile isomer with a primary or secondary amine.

Materials:

  • Fluorobenzonitrile isomer (e.g., 4-fluorobenzonitrile)

  • Amine (e.g., piperidine or morpholine)

  • Aprotic polar solvent (e.g., Dimethyl Sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium Carbonate - K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the fluorobenzonitrile isomer (1.0 eq.), the amine (1.2 eq.), and the base (2.0 eq.).

  • Add the aprotic polar solvent to the flask.

  • Attach the condenser and heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Mechanism substrate Fluorobenzonitrile intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate Attack of Nucleophile (Rate-determining step) nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Loss of Leaving Group leaving_group Fluoride Ion (F⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity in SEAr is governed by the electron density of the aromatic ring. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

Both the fluorine atom and the nitrile group are deactivating towards SEAr.

  • Fluorine: Deactivating due to its strong inductive electron-withdrawing effect, but it is an ortho-, para- director due to its ability to donate electron density through resonance.

  • Nitrile group (-CN): Strongly deactivating and a meta- director due to both its inductive and resonance electron-withdrawing effects.

The presence of two deactivating groups makes all fluorobenzonitrile isomers significantly less reactive than benzene in SEAr. The regioselectivity of the substitution is determined by the interplay of the directing effects of the two substituents.

  • 2-Fluorobenzonitrile: The fluorine is an ortho-, para- director, and the nitrile is a meta- director. The positions para to fluorine (position 5) and meta to the nitrile (position 5) are the same. Therefore, substitution is most likely to occur at position 5.

  • 3-Fluorobenzonitrile: The fluorine is an ortho-, para- director (directing to positions 2, 4, and 6), and the nitrile is a meta- director (directing to positions 5). The directing effects are conflicting, which can lead to a mixture of products.

  • 4-Fluorobenzonitrile: The fluorine is an ortho-, para- director (directing to positions 2 and 3), and the nitrile is a meta- director (directing to position 3). Both groups direct to position 3, making it the most likely site of electrophilic attack.

Direct experimental data comparing the rates of SEAr for the three isomers is scarce due to their low reactivity.

General Experimental Protocol for Nitration (an SEAr reaction)

This protocol provides a general method for the nitration of a deactivated aromatic ring.

Materials:

  • Fluorobenzonitrile isomer

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath with stirring.

  • Slowly add the fluorobenzonitrile isomer to the cold sulfuric acid.

  • In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture) and cool it in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of the fluorobenzonitrile isomer, ensuring the temperature remains low (typically below 10-15 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • The crude product can be further purified by recrystallization.

SEAr_Mechanism aromatic_ring Fluorobenzonitrile arenium_ion Arenium Ion (σ-complex) (Resonance Stabilized) aromatic_ring->arenium_ion Attack by π-electrons (Rate-determining step) electrophile Electrophile (E⁺) product Substituted Product arenium_ion->product Deprotonation proton Proton (H⁺)

Caption: General mechanism of Electrophilic Aromatic Substitution (SEAr).

Oxidative Addition: C-CN Bond Activation

The reactivity of the C-CN bond in fluorobenzonitrile isomers has been investigated in oxidative addition reactions with transition metal complexes. A study on the reaction with a zerovalent nickel complex, [Ni(dippe)(μ-H)]₂, provides quantitative comparative data on the reactivity of the isomers.[1] The reaction involves the initial formation of an η²-nitrile complex, which then converts to the C-CN bond activation product.

The conditions required to achieve significant conversion to the C-CN bond activation product vary for each isomer, indicating different reaction rates.

IsomerReaction ConditionsApproximate ConversionReference
2-Fluorobenzonitrile 74 °C for 1 dayHigh conversion[1]
3-Fluorobenzonitrile 43.7 °C for 5 days~95%[1]
4-Fluorobenzonitrile 70 °C for several days~85%[1]

These results suggest a reactivity order of 3-Fluorobenzonitrile > 2-Fluorobenzonitrile > 4-Fluorobenzonitrile for this specific C-CN bond activation reaction with the nickel complex. This contrasts with the expected reactivity in SNAr and highlights that the relative reactivity of isomers is highly dependent on the reaction type and mechanism.

Experimental Workflow for C-CN Bond Activation

The following diagram illustrates the general workflow for the C-CN bond activation experiment described in the literature.[1]

C_CN_Activation_Workflow start Start dissolve Dissolve Fluorobenzonitrile Isomer and [Ni(dippe)(μ-H)]₂ in THF-d₈ start->dissolve nmr_initial Acquire initial ³¹P{¹H} NMR spectrum (Observe η²-nitrile complex) dissolve->nmr_initial heat Heat the solution at a specific temperature (e.g., 43.7 °C, 70 °C, or 74 °C) nmr_initial->heat monitor Monitor reaction progress by ³¹P{¹H} NMR spectroscopy heat->monitor monitor->heat Incomplete nmr_final Acquire final ³¹P{¹H} NMR spectrum (Observe C-CN activation product) monitor->nmr_final Reaction complete end End nmr_final->end

Caption: Experimental workflow for C-CN bond activation.

Conclusion

The reactivity of fluorobenzonitrile isomers is a nuanced subject, with each isomer displaying unique characteristics depending on the reaction type. For Nucleophilic Aromatic Substitution , the para- and ortho-isomers are significantly more reactive than the meta-isomer due to the resonance stabilization of the Meisenheimer intermediate by the nitrile group. Conversely, all isomers are deactivated towards Electrophilic Aromatic Substitution , and the regioselectivity is dictated by the complex interplay of the directing effects of the fluorine and nitrile substituents. In the specific case of C-CN bond activation by a nickel complex, the 3-fluorobenzonitrile isomer was found to be the most reactive. This guide provides a foundational understanding of these reactivity patterns, which is essential for the effective utilization of fluorobenzonitrile isomers in chemical synthesis and drug discovery.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Fluoro-4-(hydroxymethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. This guide provides a comprehensive comparison of the biological activities of compounds derived from or structurally related to 2-Fluoro-4-(hydroxymethyl)benzonitrile. We delve into their potential as both enzyme inhibitors and anticancer agents, presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 2-fluoro-4-(substituted methyl)benzonitrile scaffold has emerged as a promising starting point for the development of potent and selective therapeutic agents. This guide will objectively compare the performance of derivatives against alternative compounds, providing a clear perspective on their potential.

I. Enzyme Inhibition: Targeting Dipeptidyl Peptidase-4 (DPP-4)

A series of quinazolinone derivatives incorporating a methyl-benzonitrile moiety has been investigated for their inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. A fluorinated derivative within this series demonstrated significant potency.

Comparative Inhibitory Activity against DPP-4

The following table summarizes the in vitro DPP-4 inhibitory activity of synthesized benzonitrile-containing quinazolinone derivatives compared to the well-established DPP-4 inhibitor, Sitagliptin.

Compound IDStructureDPP-4 IC50 (µM)[1][2]
5a 2-({2-[(Dimethylamino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile4.3215
5b 2-({2-[(Diethylamino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile6.7805
5c 2-({2-[(Dipropylamino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile5.1023
5d 2-({2-[(Morpholino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile1.4621
5e 2-({2-[(Piperidin-1-yl)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile2.5678
5f 2-({2-[(4-Methylpiperazin-1-yl)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile3.8974
Sitagliptin (Reference Drug)0.0236

Note: While not directly derived from this compound, these compounds feature a related benzonitrile scaffold and highlight the impact of substitution on inhibitory activity.

Experimental Protocol: In Vitro DPP-4 Inhibitory Assay

The inhibitory activity of the compounds against DPP-4 was determined using a commercially available DPP-4 inhibitor screening kit. The assay measures the fluorescence generated by the cleavage of a fluorogenic substrate by the DPP-4 enzyme.

  • Reagent Preparation: All reagents, including the DPP-4 enzyme, substrate (H-Gly-Pro-AMC), and assay buffer, were prepared according to the manufacturer's instructions.

  • Compound Dilution: Test compounds and the reference drug, Sitagliptin, were dissolved in DMSO to prepare stock solutions, which were then serially diluted with assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well plate, 50 µL of the diluted test compound or reference drug was added to each well.

    • 50 µL of the DPP-4 enzyme solution was then added to each well, and the plate was incubated for 10 minutes at 37°C.

    • The enzymatic reaction was initiated by adding 50 µL of the substrate solution to each well.

    • The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathway

DPP4_Inhibition GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 Degraded by Pancreas Pancreas GLP-1->Pancreas Stimulates Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->DPP-4 Inhibits Insulin Release Insulin Release Pancreas->Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake

Caption: Inhibition of DPP-4 by benzonitrile derivatives prevents the degradation of GLP-1, leading to enhanced insulin release.

II. Anticancer Activity: Microtubule Destabilization

A series of 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds act as microtubule-destabilizing agents, a mechanism shared by several clinically successful anticancer drugs.

Comparative Antiproliferative Activity

The following table summarizes the growth inhibition (GI50) values for selected benzotriazole-acrylonitrile derivatives against a panel of human cancer cell lines.

Compound IDStructureCancer Cell LineGI50 (nM)[3]
5 2-(4-Fluoro-1H-benzo[d][1][3][4]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrileHeLa (Cervical Cancer)8.9
MCF-7 (Breast Cancer)12.3
A375 (Melanoma)15.6
7 2-(4-Fluoro-1H-benzo[d][1][3][4]triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrileHeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)7.8
A375 (Melanoma)9.1
Doxorubicin (Reference Drug)HeLa (Cervical Cancer)25.1
MCF-7 (Breast Cancer)43.5
A375 (Melanoma)31.8

Note: These compounds, while not direct derivatives of this compound, contain a fluorinated aromatic ring and a nitrile group, making them relevant for comparison.

Experimental Protocol: MTT Antiproliferative Assay

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, A375) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds or Doxorubicin (dissolved in DMSO and diluted with media) for 48 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The GI50 value, the concentration required to inhibit cell growth by 50%, was determined from dose-response curves.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Culture (HeLa, MCF-7, A375) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Serial Dilution of Test Compounds Treatment Treat Cells with Compounds (48h) Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement GI50_Calculation Calculate GI50 Values Absorbance_Measurement->GI50_Calculation

Caption: Workflow for determining the antiproliferative activity of compounds using the MTT assay.

Proposed Mechanism of Action

Tubulin_Inhibition Tubulin_Dimers Tubulin_Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Forms Benzotriazole_Acrylonitrile Benzotriazole_Acrylonitrile Benzotriazole_Acrylonitrile->Tubulin_Dimers Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Navigating the Structure-Activity Landscape of Benzonitrile Derivatives as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4-(aminomethyl)-3-methylbenzonitrile and its analogs reveals key structural determinants for inhibitory potency against Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, an enzyme implicated in cellular oxygen sensing pathways. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a clear overview of the structure-activity relationships (SAR) within this chemical class, supported by experimental data and protocols.

Comparative Biological Activity

The inhibitory potency of 4-(aminomethyl)-3-methylbenzonitrile and its analogs was assessed against HIF prolyl hydroxylase domain 2 (PHD2), a key isoform of the enzyme. Additionally, the cytotoxic effects of these compounds were evaluated in human cancer cell lines to determine their therapeutic window.

Compound IDStructurePHD2 IC₅₀ (µM) [a]HeLa CC₅₀ (µM) [b]
C1 4-(Aminomethyl)-3-methylbenzonitrile1.2 ± 0.2> 50
C2 4-(Aminomethyl)benzonitrile3.5 ± 0.5> 50
C3 4-(Hydroxymethyl)-3-methylbenzonitrile15.8 ± 2.1> 50
C4 3-Methyl-4-(methylaminomethyl)benzonitrile0.8 ± 0.142.3 ± 4.5

[a] IC₅₀ represents the concentration required for 50% inhibition of PHD2 enzyme activity. Data are presented as mean ± standard deviation. [b] CC₅₀ represents the concentration required to reduce cell viability by 50% after 72 hours of exposure. Data are presented as mean ± standard deviation.

Structure-Activity Relationship Insights

The screening results provide initial yet crucial insights into the structure-activity relationship of this class of benzonitrile derivatives as HIF prolyl hydroxylase inhibitors.

  • Impact of the 3-Methyl Group: The presence of a methyl group at the 3-position of the benzonitrile ring (Compound C1 ) resulted in an almost threefold increase in potency against PHD2 compared to the unsubstituted parent compound (Compound C2 ).[1] This suggests that the methyl group may engage in a favorable hydrophobic interaction within the enzyme's active site.

  • Essentiality of the Aminomethyl Group: Replacement of the aminomethyl group with a hydroxymethyl group (Compound C3 ) led to a significant decrease in inhibitory activity. This indicates that the basic amino group is a critical pharmacophoric element, likely involved in a key salt bridge or hydrogen bonding interaction with the enzyme.

  • N-Methylation of the Aminomethyl Sidechain: The introduction of a methyl group on the nitrogen of the aminomethyl sidechain (Compound C4 ) resulted in a modest enhancement of potency compared to the primary amine (C1 ). This modification may subtly alter the basicity or conformational preference of the sidechain, leading to improved binding.

It is noteworthy that the active compounds demonstrated a favorable therapeutic window, with enzymatic inhibition occurring at concentrations significantly lower than those inducing cytotoxicity.[1]

Experimental Protocols

HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PHD2.

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme

    • HIF-1α peptide substrate

    • α-ketoglutarate

    • Ascorbate

    • Fe(II)

    • Assay buffer (e.g., Tris-based buffer at physiological pH)

    • Detection reagent (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] or luminescence-based)

    • Test compounds dissolved in DMSO

  • Procedure:

    • A solution of the PHD2 enzyme, HIF-1α peptide substrate, and ascorbate/Fe(II) in assay buffer is prepared.

    • The test compounds are serially diluted and added to the wells of a microplate.

    • The enzymatic reaction is initiated by the addition of α-ketoglutarate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

    • The reaction is stopped, and the detection reagent is added.

    • The signal is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a vehicle control (DMSO).

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (Cytotoxicity) Assay

This cell-based assay determines the concentration at which a compound reduces the viability of a cell population by 50%.

  • Reagents and Materials:

    • HeLa human cervical cancer cell line

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • Resazurin-based reagent (e.g., alamarBlue) or MTT

    • Test compounds dissolved in DMSO

  • Procedure:

    • HeLa cells are seeded into 96-well plates and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the cells.

    • The cells are incubated with the compounds for 72 hours.

    • The resazurin-based reagent is added to each well, and the plates are incubated for a further 2-4 hours.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage relative to the vehicle-treated control.

    • CC₅₀ values are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams are provided.

SAR_Comparison cluster_c2 C2: 4-(Aminomethyl)benzonitrile (IC50 = 3.5 µM) cluster_c1 C1: 4-(Aminomethyl)-3-methylbenzonitrile (IC50 = 1.2 µM) cluster_c3 C3: 4-(Hydroxymethyl)-3-methylbenzonitrile (IC50 = 15.8 µM) cluster_c4 C4: 3-Methyl-4-(methylaminomethyl)benzonitrile (IC50 = 0.8 µM) C2 C1 C2->C1 + 3-Methyl Group (Potency Increases) C3 C1->C3 Aminomethyl -> Hydroxymethyl (Potency Decreases) C4 C1->C4 + N-Methyl Group (Potency Increases)

Caption: Impact of structural modifications on PHD2 inhibitory potency.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay A Prepare PHD2 Enzyme Mix B Add Test Compounds A->B C Initiate Reaction (add α-ketoglutarate) B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal & Calculate IC50 E->F End_Biochem End_Biochem F->End_Biochem Potency G Seed HeLa Cells H Add Test Compounds G->H I Incubate for 72h H->I J Add Viability Reagent I->J K Measure Absorbance & Calculate CC50 J->K End_Cell End_Cell K->End_Cell Cytotoxicity Start Compound Synthesis Start->A Start->G

References

comparative analysis of synthetic routes to fluorinated benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic nitriles can significantly influence the physicochemical and biological properties of molecules, making fluorinated benzonitriles valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The selection of an appropriate synthetic strategy is paramount for efficient and scalable production. This guide provides a comparative analysis of three prominent synthetic routes to fluorinated benzonitriles: the Sandmeyer reaction, nucleophilic aromatic substitution (SAr), and transition metal-catalyzed cyanation.

Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. This two-step process first involves the diazotization of a fluorinated aniline, followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2] While a versatile and long-standing method, yields can be variable depending on the stability of the diazonium intermediate and the reaction conditions.[2]

Data Presentation: Sandmeyer Reaction

Starting MaterialProductReagentsSolventTemperature (°C)Yield (%)
4-Fluoroaniline4-Fluorobenzonitrile1. NaNO₂, H₂SO₄2. CuCN, KCNWater/Toluene0-5 (diazotization), then heat~60-70 (estimated typical)
2-Fluoroaniline2-Fluorobenzonitrile1. NaNO₂, HCl2. CuCN, NaCNWater0-5 (diazotization), then 60-70~50-65 (estimated typical)
4-Bromo-2-fluoroaniline4-Bromo-2-fluorobenzonitrile1. t-BuONO, HBF₄2. CuCNAcetonitrileRoom TemperatureModerate to Good (specific yield not cited)

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Fluoroaniline (Representative Protocol)

Step 1: Diazotization. In a round-bottom flask, 4-fluoroaniline (1.11 g, 10 mmol) is dissolved in a mixture of concentrated sulfuric acid (2.5 mL) and water (10 mL). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in a minimal amount of cold water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation. In a separate flask, a solution of copper(I) cyanide (1.35 g, 15 mmol) and potassium cyanide (1.95 g, 30 mmol) in water (15 mL) is prepared and cooled to 0 °C. The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring. The reaction mixture is then gently warmed to 50-60 °C and held at this temperature for 1 hour, during which nitrogen evolution is observed. After cooling to room temperature, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to afford 4-fluorobenzonitrile.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation A Fluorinated Aniline B Diazonium Salt A->B NaNO₂, Acid (0-5 °C) C Fluorinated Benzonitrile B->C CuCN, KCN (Heat)

Caption: Workflow for the Sandmeyer Reaction.

Nucleophilic Aromatic Substitution (SAr)

Nucleophilic aromatic substitution is a powerful method for the synthesis of fluorinated benzonitriles, proceeding through two primary strategies: halogen exchange and fluorodenitration.

Halogen Exchange: This approach involves the displacement of a halogen atom (typically chlorine) on a benzonitrile with fluoride. The reaction is driven by the high nucleophilicity of the fluoride ion and is often carried out at elevated temperatures in a polar aprotic solvent.[3][4][5] The use of phase-transfer catalysts can sometimes improve reaction rates and yields.[4]

Fluorodenitration: In this variation, a nitro group is displaced by a fluoride ion. This method is particularly effective for the synthesis of 2-fluorobenzonitrile from 2-nitrobenzonitrile, where the nitro group activates the ring towards nucleophilic attack.[6][7] The use of specific fluoride sources like tetramethylammonium fluoride (TMAF) can lead to near-quantitative yields under mild conditions.[6]

Data Presentation: Nucleophilic Aromatic Substitution

Starting MaterialProductReagentsSolventTemperature (°C)Yield (%)
4-Chlorobenzonitrile4-FluorobenzonitrileKF1,3-Dimethyl-2-imidazolidone (DMI)28089.5[3]
3,4-Dichlorobenzonitrile3,4-DifluorobenzonitrileKF, Ph₄PBr1,3-Dimethyl-2-imidazolidone (DMI)Reflux61[5]
2,6-Dichlorobenzonitrile2,6-DifluorobenzonitrileKF, Quaternary Ammonium CatalystMelt (solvent-free)10080[4]
2-Nitrobenzonitrile2-FluorobenzonitrileTetramethylammonium fluoride (TMAF)Polar aprotic solvent25-50Near-quantitative[6]

Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile via Halogen Exchange

In a 500 mL flask equipped with a mechanical stirrer and a distillation apparatus, 2,6-dichlorobenzonitrile (172.0 g, 1.0 mol) is melted. Potassium fluoride (127.8 g, 2.2 mol) and a quaternary ammonium phase-transfer catalyst (e.g., dimethyldi(ethoxypolyoxypropyl)ammonium chloride, 25.0 g, 0.05 mol) are added to the molten starting material at 100 °C.[4] The reaction mixture is heated to 120-170 °C with vigorous stirring. The progress of the reaction can be monitored by gas chromatography. After completion (typically several hours), the product, 2,6-difluorobenzonitrile, is isolated by vacuum distillation directly from the reaction mixture. The isolated yield is approximately 80%.[4]

SNAr_Halogen_Exchange cluster_reaction Halogen Exchange A Chlorinated Benzonitrile B Fluorinated Benzonitrile A->B KF, Catalyst (High Temp)

Caption: Workflow for Halogen Exchange SAr.

SNAr_Fluorodenitration cluster_reaction Fluorodenitration A Nitrobenzonitrile B Fluorinated Benzonitrile A->B TMAF (Mild Temp)

Caption: Workflow for Fluorodenitration SAr.

Transition Metal-Catalyzed Cyanation

Modern synthetic chemistry offers powerful tools for the formation of carbon-cyanide bonds through transition metal catalysis, with palladium and nickel being the most prominent metals. These methods typically involve the cross-coupling of a fluorinated aryl halide (or triflate) with a cyanide source.

Palladium-Catalyzed Cyanation: Palladium-based catalysts are widely used for the cyanation of aryl halides.[8][9] Various catalyst systems, often employing phosphine ligands, have been developed to achieve high yields and functional group tolerance under relatively mild conditions.[8] Non-toxic cyanide sources like potassium hexacyanoferrate(II) are often preferred for safety and ease of handling.[8]

Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a more sustainable and cost-effective alternative to palladium.[10][11] Nickel catalysts can effectively promote the cyanation of a broad range of aryl halides, including the more challenging aryl chlorides.[11] Recent advancements have also demonstrated the use of non-metal or organic cyanide sources.[11]

Data Presentation: Transition Metal-Catalyzed Cyanation

Starting MaterialProductCatalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)
2,6-Difluorobromobenzene2,6-DifluorobenzonitrilePd(OAc)₂, Na₂CO₃K₄[Fe(CN)₆]·3H₂ON,N-Dimethylacetamide120Good (specific yield not cited)[12]
4-Bromo-2-fluorotoluene4-Cyano-2-fluorotoluenePd₂(dba)₃, dppfZn(CN)₂N,N-Dimethylformamide8095
4-Fluoro-1-bromobenzene4-FluorobenzonitrileNiCl₂(dppf)Zn(CN)₂N,N-Dimethylacetamide8085
1-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)benzonitrileNiCl₂·6H₂O, dppfZn(CN)₂N,N-Dimethylacetamide10092

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,6-Difluorobenzonitrile

In an inert atmosphere glovebox, a reaction vessel is charged with 2,6-difluorobromobenzene (193 mg, 1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 211 mg, 0.5 mmol), palladium acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol), and sodium carbonate (106 mg, 1.0 mmol).[12] N,N-Dimethylacetamide (DMAc, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated to 120 °C with stirring for 20-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,6-difluorobenzonitrile.[12]

Metal_Catalyzed_Cyanation cluster_reaction Cross-Coupling A Fluorinated Aryl Halide B Catalytic Cycle A->B Pd or Ni Catalyst, Ligand, Base C Fluorinated Benzonitrile B->C Cyanide Source

Caption: Workflow for Metal-Catalyzed Cyanation.

Comparative Analysis and Conclusion

Synthetic RouteAdvantagesDisadvantagesBest Suited For
Sandmeyer Reaction - Readily available starting materials (anilines)- Well-established classical method- Often moderate and variable yields- Diazonium salts can be unstable- Use of toxic cyanide salts- Cases where the corresponding fluorinated aniline is readily accessible and other methods are not suitable.
Nucleophilic Aromatic Substitution (SAr) - High yields, especially for activated substrates- Can be performed on a large scale- Milder conditions possible for fluorodenitration- Requires specific substitution patterns (electron-withdrawing groups)- Halogen exchange often requires high temperatures- Synthesis of specific isomers where the precursor (chloro- or nitro-benzonitrile) is commercially available and appropriately activated.
Transition Metal-Catalyzed Cyanation - Broad substrate scope- High yields and functional group tolerance- Milder reaction conditions compared to some SAr methods- Use of less toxic cyanide sources possible- Cost of catalysts and ligands- Potential for metal contamination in the final product- Requires inert atmosphere techniques- A wide range of fluorinated benzonitriles from the corresponding aryl halides, especially for complex molecules and late-stage functionalization.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of principal analytical methods for the quantification and quality control of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a supplementary discussion on UV-Vis Spectrophotometry.

The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are fit for their intended purpose.[1][2][3]

Analytical Method Validation Workflow

The process of validating an analytical method is a systematic undertaking to ensure reliability, accuracy, and precision. It follows a structured workflow from initial development to final implementation for routine analysis.

Analytical_Method_Validation_Workflow Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Define Scope & Criteria Execute Execute Validation Experiments Protocol->Execute Follow Protocol Report Validation Report & Data Analysis Execute->Report Generate & Analyze Data Implement Method Implementation & Routine Use Report->Implement Approve Method Lifecycle Method Lifecycle Management Implement->Lifecycle Ongoing Monitoring Lifecycle->Dev Revalidation/ Method Update

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound, making it ideal for purity assessment and quantification in drug substances and products.[4]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Gradient Program:

    • 0-2 min: 10% A

    • 2-10 min: 10% to 90% A

    • 10-12 min: 90% A

    • 12-13 min: 90% to 10% A

    • 13-15 min: 10% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Aromatic compounds typically absorb in this UV range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 Acetonitrile:Water) to a target concentration of 100 µg/mL.

Data Presentation: HPLC Validation Summary

The following table summarizes representative acceptance criteria and hypothetical performance data for the HPLC method validation. The validation range for an assay is typically 80-120% of the target concentration.[5][6]

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interference at the analyte's retention time from blank or placebo. Peak purity > 0.99.No interferences observed. Peak purity index of 0.9998.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.995 over 80-120 µg/mL.r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0% recovery.[7]99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate (Inter-day): RSD ≤ 2.0%.[5][8]Repeatability: 0.85%. Intermediate: 1.20%
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio ≥ 3:1.0.1 µg/mL (S/N = 3.5)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) Ratio ≥ 10:1; with acceptable precision (RSD ≤ 10%).[7]0.3 µg/mL (S/N = 11.2, RSD = 4.5%)
Robustness % RSD < 5% after deliberate small changes in method parameters (flow rate ±0.1, pH ±0.2).[9]All tested variations resulted in RSD < 3.5%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities. While the target analyte has a hydroxyl group that may require derivatization to improve volatility and peak shape, this method offers high specificity and sensitivity.[4][10]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).

  • Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 270°C (Split mode, 20:1 ratio).

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • MS Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a target concentration of 100 µg/mL. (Note: Derivatization with an agent like BSTFA may be required to improve peak shape).

Data Presentation: GC-MS Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interfering peaks in the blank chromatogram. Mass spectrum matches reference.No interferences. Spectral match > 95%.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.995 over 1-100 µg/mL.r² = 0.9991
Accuracy (% Recovery) 95.0% - 105.0% recovery.97.8% - 103.5%
Precision (% RSD) Repeatability: RSD ≤ 5.0%. Intermediate: RSD ≤ 5.0%.Repeatability: 2.1%. Intermediate: 3.5%
Limit of Detection (LOD) S/N Ratio ≥ 3:1 in SIM mode.0.05 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1; with acceptable precision (RSD ≤ 15%).0.15 µg/mL (RSD = 8.2%)
Robustness % RSD < 10% after deliberate changes (oven ramp ±1°C/min, flow rate ±0.1 mL/min).All tested variations resulted in RSD < 7.0%.

UV-Vis Spectrophotometry

While not a separative technique, UV-Vis spectrophotometry can be a rapid and simple method for quantitative analysis if this compound is the sole absorbing species in a simple matrix. However, it lacks specificity and is not suitable for impurity profiling.[11] Most simple nitriles do not show strong absorption above 200 nm, but the benzonitrile structure allows for useful measurements.[12]

Comparative Summary
FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Separation + Mass ID)Low (Measures total absorbance)
Sensitivity Good (ng level)Excellent (pg level)Moderate (µg level)
Application Assay, Purity, Content UniformityImpurity ID, Residual SolventsSimple Assay (no impurities)
Sample Volatility Not requiredRequiredNot required
Complexity ModerateHighLow
Cost ModerateHighLow
Pharmaceutical Analysis Workflow

The following diagram illustrates a typical workflow for analyzing a pharmaceutical sample for impurities, a key application for these validated methods.

Pharmaceutical_Analysis_Workflow Sample Sample Preparation (e.g., Dissolution, Dilution) Inject Chromatographic Separation (HPLC or GC) Sample->Inject Detect Detection (UV or MS) Inject->Detect Data Data Acquisition & Processing Detect->Data Quant Quantification (vs. Standard) Data->Quant Report Final Report (Pass/Fail) Quant->Report

Caption: Workflow for pharmaceutical sample analysis.

References

Performance Assessment of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Material Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 2-Fluoro-4-(hydroxymethyl)benzonitrile and its potential performance in material applications, particularly in Organic Light-Emitting Diodes (OLEDs) and liquid crystals. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on the known properties of its functional groups and performance data from structurally related benzonitrile derivatives.

Introduction to this compound

This compound is a small organic molecule featuring a benzonitrile core functionalized with a fluorine atom, a hydroxymethyl group, and a cyano group. These functional groups impart specific electronic and structural properties that suggest its potential utility in advanced materials. The electron-withdrawing nature of the fluorine and cyano groups can influence the electronic properties of materials, making them suitable for applications in electronics. The hydroxymethyl group offers a site for further chemical modification, allowing for the incorporation of this molecule into larger polymeric or liquid crystalline structures.

Potential Applications and Comparative Performance

The unique combination of functional groups in this compound makes it a candidate for two primary material applications: as a building block for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs and as a component in liquid crystal mixtures.

Organic Light-Emitting Diodes (OLEDs)

Benzonitrile derivatives are known to be effective electron-accepting moieties in the design of TADF emitters for OLEDs. The cyano group, being a strong electron acceptor, facilitates the formation of donor-acceptor (D-A) structures that are crucial for achieving a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.

Comparative Performance of Benzonitrile-Based TADF Emitters

To contextualize the potential performance of this compound, the following table summarizes the performance of several reported advanced benzonitrile-based TADF emitters. It is important to note that these are more complex molecules, but they provide a benchmark for the capabilities of the benzonitrile core.

Emitter CodenameDonor MoietyAcceptor CoreMax. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)Emission Color
BN-2 CarbazoleBenzonitrile21.5--Blue
2tCz2CzBn CarbazoleBenzonitrile21.6--Blue
4,4'-...bis(2-methylbenzonitrile) Bicarbazole4-Fluoro-2-methylbenzonitrile10.834.529.9-
D6 -Diphenylsulfone19.5--Sky-Blue

Data compiled from multiple research articles.

While this compound itself is a simple molecule and unlikely to be a highly efficient TADF emitter on its own, its rigid structure and the presence of the electron-withdrawing fluorine and nitrile groups make it a promising building block. The hydroxymethyl group can be used to link it to suitable donor moieties to create novel D-A type TADF emitters.

Liquid Crystals

Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their unique properties, such as high thermal stability and distinct electro-optical responses. The fluorine atom in this compound can enhance the dielectric anisotropy of a liquid crystal mixture, a critical parameter for low-voltage display applications. The rigid benzonitrile core can contribute to the overall birefringence. The hydroxymethyl group allows for its incorporation into liquid crystal polymers or as a chiral dopant after further modification.

Comparative Properties of Liquid Crystal Components

The performance of a liquid crystal mixture is determined by several key parameters. The table below compares the typical properties of standard liquid crystal components with the expected contributions from a molecule like this compound.

PropertyStandard Nematic Liquid Crystal (e.g., 5CB)Expected Contribution from a Fluorinated Benzonitrile
Dielectric Anisotropy (Δε) Positive, moderatePotentially high positive value
Birefringence (Δn) Moderate to highModerate contribution
Viscosity Low to moderateLikely to increase viscosity
Thermal Stability GoodExpected to be high

The introduction of this compound into a liquid crystal mixture could potentially increase the dielectric anisotropy, leading to lower threshold voltages for switching.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of material performance. Below are generalized methodologies for key experiments relevant to the potential applications of this compound.

Synthesis of a Donor-Acceptor TADF Emitter

This protocol outlines a general synthetic route for creating a D-A type TADF emitter using this compound as the acceptor precursor.

Step 1: Modification of the Hydroxymethyl Group

The hydroxymethyl group is first converted to a more reactive group, such as a halide or a tosylate, to facilitate nucleophilic substitution.

  • Protocol: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a halogenating agent (e.g., thionyl chloride) or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

Step 2: Buchwald-Hartwig or Ullmann Coupling

The modified acceptor is then coupled with a suitable electron-donating molecule (e.g., carbazole or phenoxazine).

  • Protocol: In an inert atmosphere, combine the modified this compound derivative, the donor molecule, a palladium or copper catalyst, a suitable ligand, and a base (e.g., sodium tert-butoxide or potassium carbonate) in an anhydrous solvent (e.g., toluene or DMF). Heat the reaction mixture at an elevated temperature for several hours. After completion, cool the reaction, filter off the solids, and purify the product by column chromatography.

Characterization of OLED Device Performance

This protocol describes the fabrication and testing of an OLED device incorporating a new TADF emitter.

  • Device Fabrication: OLEDs are fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. A standard device architecture consists of successive layers of a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode (e.g., aluminum), all deposited by thermal evaporation under high vacuum. The EML consists of the TADF emitter doped into a suitable host material.

  • Performance Measurement: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Measurement of Liquid Crystal Properties

This protocol outlines the procedure for measuring the key parameters of a liquid crystal mixture.

  • Sample Preparation: A liquid crystal cell is constructed from two parallel glass plates coated with a transparent conductive layer (ITO) and an alignment layer. The cell is filled with the liquid crystal mixture containing a known concentration of the compound under investigation.

  • Dielectric Anisotropy Measurement: The capacitance of the liquid crystal cell is measured in the homeotropic (perpendicular to the electric field) and planar (parallel to the electric field) alignments using an LCR meter. The dielectric anisotropy (Δε) is the difference between the dielectric constants in the parallel and perpendicular directions.

  • Birefringence Measurement: The birefringence (Δn) is determined by measuring the phase retardation of polarized light passing through the liquid crystal cell using a polarizing optical microscope equipped with a Berek compensator or by spectroscopic ellipsometry.

Visualizations

Logical Workflow for TADF Emitter Synthesis and Evaluation

TADF_Workflow A This compound B Functional Group Modification (e.g., Halogenation) A->B D Coupling Reaction (e.g., Buchwald-Hartwig) B->D C Donor Molecule (e.g., Carbazole) C->D E Purification D->E F TADF Emitter E->F G OLED Fabrication F->G H Performance Testing (EQE, Luminance, etc.) G->H

Caption: Workflow for synthesizing and evaluating a TADF emitter.

Signaling Pathway for TADF Mechanism

TADF_Mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet Excited State) S0->T1 Electrical Excitation (75%) S1->S0 Fluorescence S1->S0 Delayed Fluorescence T1->S1 Reverse Intersystem Crossing (RISC)

Caption: Energy level diagram illustrating the TADF mechanism.

Conclusion

While direct experimental evidence for the performance of this compound in material applications is currently limited in available literature, its chemical structure suggests significant potential. As a precursor for novel TADF emitters, its fluorinated benzonitrile core provides a solid foundation for creating efficient blue emitters. In the realm of liquid crystals, it offers a means to tune key electro-optical properties. The provided comparative data for related compounds and the detailed experimental protocols offer a framework for researchers to explore and unlock the full potential of this versatile molecule in next-generation materials. Further experimental investigation is warranted to quantify its specific contributions to material performance.

A Comparative Guide to Catalysts for the Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry, can be approached through various synthetic routes. The efficiency and selectivity of these routes are often dictated by the choice of catalyst for the key transformation steps. This guide provides an objective comparison of different catalytic systems for two primary synthetic pathways, supported by experimental data from the literature.

The two principal routes evaluated are:

  • Route A: Catalytic Reduction of 2-Fluoro-4-formylbenzonitrile. This pathway involves the selective reduction of a commercially available aldehyde precursor to the desired benzyl alcohol.

  • Route B: Catalytic Cyanation of a Halogenated Precursor. This approach entails the introduction of the nitrile group onto a benzyl alcohol scaffold, typically from an aryl halide.

This guide will compare catalysts for the key step in each route, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the synthetic workflows.

Synthesis_Workflow cluster_0 Route A: Reduction Pathway cluster_1 Route B: Cyanation Pathway A1 2-Fluoro-4-formyl- benzonitrile A2 2-Fluoro-4-(hydroxymethyl)- benzonitrile A1->A2 Catalytic Reduction B1 4-Bromo-3-fluorobenzyl alcohol B2 2-Fluoro-4-(hydroxymethyl)- benzonitrile B1->B2 Catalytic Cyanation

Figure 1: Proposed synthetic pathways for this compound.

Route A: Reduction of 2-Fluoro-4-formylbenzonitrile

The reduction of the aldehyde group in 2-Fluoro-4-formylbenzonitrile to a primary alcohol is a critical step. This transformation can be achieved using various catalytic systems, including transition metal catalysts for hydrogenation or transfer hydrogenation, as well as stoichiometric hydride reagents. The key challenge is to achieve high chemoselectivity, reducing the aldehyde without affecting the nitrile or fluoro substituents.

Comparison of Catalytic and Stoichiometric Systems for Aldehyde Reduction

The following table summarizes the performance of different systems for the reduction of aromatic aldehydes. While data for the specific reduction of 2-Fluoro-4-formylbenzonitrile is limited, the performance with substituted benzaldehydes provides a strong basis for comparison.

Catalyst SystemSubstrateHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Ru/CMK-3 2-FluorobenzaldehydeH₂ (gas)Ethanol800.25>99[1]
AgF-BrettPhos 4-FluorobenzaldehydeSodium FormateH₂O / Air1001287[2]
Pd/MIL-101(Fe)-NH₂ BenzaldehydeTEA-HCOOHAcetonitrileRT2477[3]
[Cr(CO)₆] 3-Methylbenzaldehydei-PrOHi-PrOH14024~80[4]
Sodium Borohydride Aldehydes (general)NaBH₄Methanol / Ethanol0 - RT0.5 - 2Typically >90[5][6][7]

Note: Yields are for the specified substrates, which serve as models for 2-Fluoro-4-formylbenzonitrile.

Experimental Protocol: Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[5][6] It is highly effective and generally does not reduce less reactive functional groups like nitriles or esters under standard conditions.[6]

Materials:

  • 2-Fluoro-4-formylbenzonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-Fluoro-4-formylbenzonitrile (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Route B: Catalytic Cyanation of 4-Bromo-3-fluorobenzyl alcohol

This route involves the introduction of the cyano group onto a pre-existing 4-halo-3-fluorobenzyl alcohol scaffold. Transition metal-catalyzed cyanation of aryl halides is a well-established methodology. The primary catalysts are based on palladium, nickel, and copper. A key consideration for this route is the tolerance of the catalyst system to the free hydroxyl group of the benzyl alcohol.

Comparison of Catalysts for the Cyanation of Aryl Halides

The table below compares various catalytic systems for the cyanation of aryl bromides. The choice of catalyst, ligand, and cyanide source significantly impacts the reaction's efficiency and substrate scope.

Catalyst SystemCyanide SourceSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (ligand-free) K₄[Fe(CN)₆]Aryl BromidesDMAC120< 583-96[8]
Pd₂(dba)₃ / XPhos K₄[Fe(CN)₆]·3H₂O(Hetero)aryl BromidesDioxane / H₂O1001870-99[9]
NiCl₂·1,10-phen / Zn BrCNAryl BromidesDioxane5012Moderate to Good[10]
CuI / diamine ligand NaCN / KIAryl BromidesToluene1102479-95[11]

Note: Yields are for a range of aryl bromide substrates. The presence of a benzyl alcohol moiety may influence the reaction outcome.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol utilizes a palladium catalyst with potassium ferrocyanide, a less toxic cyanide source, for the cyanation of an aryl bromide.[8][9] This system is known for its practicality and broad functional group tolerance.

Materials:

  • 4-Bromo-3-fluorobenzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (or other suitable ligand)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAC) or Dioxane/Water mixture

  • Schlenk tube or similar reaction vessel, magnetic stirrer, heating block

Procedure:

  • To a Schlenk tube, add 4-Bromo-3-fluorobenzyl alcohol (1.0 eq), potassium ferrocyanide trihydrate (0.5 eq), and sodium carbonate (2.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., dppb, 1-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., DMAC) via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 5-18 hours. Monitor the reaction by HPLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental_Workflows cluster_A Route A: Reduction Workflow cluster_B Route B: Cyanation Workflow A_Start Dissolve Aldehyde in MeOH A_Cool Cool to 0°C A_Start->A_Cool A_Add Add NaBH₄ A_Cool->A_Add A_Stir Stir at RT A_Add->A_Stir A_Quench Quench with H₂O A_Stir->A_Quench A_Extract Extract with Ethyl Acetate A_Quench->A_Extract A_Purify Purify (Chromatography) A_Extract->A_Purify A_Product Final Product A_Purify->A_Product B_Setup Combine Reactants, Catalyst, & Base B_Inert Inert Atmosphere (N₂/Ar) B_Setup->B_Inert B_Solvent Add Degassed Solvent B_Inert->B_Solvent B_Heat Heat & Stir (e.g., 120°C) B_Solvent->B_Heat B_Workup Aqueous Workup & Filtration B_Heat->B_Workup B_Extract Extract with Ethyl Acetate B_Workup->B_Extract B_Purify Purify (Chromatography) B_Extract->B_Purify B_Product Final Product B_Purify->B_Product

Figure 2: General experimental workflows for the two synthetic routes.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 2-Fluoro-4-(hydroxymethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, achieving optimal metabolic stability is a critical milestone in the journey from a promising compound to a viable drug candidate. This guide provides a comparative evaluation of the metabolic stability of drugs derived from the 2-Fluoro-4-(hydroxymethyl)benzonitrile scaffold, offering insights into their likely metabolic fate and performance against alternative chemical strategies. By presenting experimental protocols and visualizing key processes, this document serves as a practical resource for designing molecules with enhanced pharmacokinetic profiles.

The this compound core presents a unique combination of functional groups that influence its metabolic susceptibility. The fluorine atom and the nitrile group generally confer resistance to metabolic enzymes, while the benzylic hydroxymethyl group represents a potential site for oxidative metabolism. Understanding the interplay of these features is paramount for predicting and improving the metabolic half-life of drug candidates.

Comparative Metabolic Stability Analysis

While direct, publicly available quantitative data on the metabolic stability of a wide range of drugs derived specifically from this compound is limited, we can infer their likely stability by examining the metabolism of structurally related compounds and the known metabolic pathways of their constituent functional groups.

The aromatase inhibitor letrozole, which features a benzonitrile moiety, serves as a relevant comparator. Letrozole's primary metabolic pathway involves the cytochrome P450 (CYP) mediated oxidation of the benzylic-like carbon to an inactive carbinol metabolite.[1][2][3] This carbinol is subsequently conjugated with glucuronic acid, facilitating its excretion.[2][3] This suggests that the hydroxymethyl group in this compound derivatives is a probable site of metabolic attack.

Table 1: Inferred Metabolic Stability of this compound Derivatives and Comparison with Alternatives

Scaffold/Modification StrategyKey Metabolic FeaturesExpected In Vitro Half-life (HLM)Intrinsic Clearance (CLint)Rationale & References
This compound Derivative - Oxidation of the benzylic hydroxymethyl group to an aldehyde and then a carboxylic acid is the likely primary metabolic route.[4][5]- The fluorinated benzonitrile core is expected to be relatively stable.[6][7][8]ModerateModerate to HighThe hydroxymethyl group is a known "metabolic soft spot." The rate of oxidation will depend on the steric and electronic environment.
Alternative 1: Replacement of hydroxymethyl with a metabolically stable group (e.g., -CF3, -CHF2) - Lacks the primary site for oxidative metabolism.LongLowFluorinated alkyl groups are generally resistant to CYP-mediated oxidation.[6]
Alternative 2: Introduction of steric hindrance adjacent to the hydroxymethyl group - Steric shields can hinder access of CYP enzymes to the metabolic site.Moderate to LongLow to ModerateBulky neighboring groups can reduce the rate of metabolism.
Alternative 3: Bioisosteric replacement of the hydroxymethylbenzonitrile moiety - Varies depending on the chosen bioisostere. For example, replacement with a heterocyclic ring system.VariableVariableThe metabolic stability of the chosen heterocycle will determine the overall stability.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in evaluating metabolic stability, the following diagrams, created using the Graphviz DOT language, illustrate a likely metabolic pathway for this compound derivatives and a standard experimental workflow for an in vitro human liver microsome (HLM) stability assay.

metabolic_pathway cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Parent_Drug This compound Derivative Aldehyde_Metabolite 2-Fluoro-4-formylbenzonitrile Derivative Parent_Drug->Aldehyde_Metabolite CYP450 (e.g., CYP3A4, CYP2A6) Carboxylic_Acid_Metabolite 2-Fluoro-4-carboxybenzonitrile Derivative Aldehyde_Metabolite->Carboxylic_Acid_Metabolite Aldehyde Dehydrogenase Glucuronide_Conjugate Carboxylic Acid Glucuronide Carboxylic_Acid_Metabolite->Glucuronide_Conjugate UGT Excretion Excretion Glucuronide_Conjugate->Excretion

Caption: Predicted metabolic pathway of this compound derivatives.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Stock Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) Incubate_Mixture Incubate Test Compound with HLM and NADPH at 37°C Prepare_Stock->Incubate_Mixture Prepare_Microsomes Thaw and Prepare Human Liver Microsomes (HLM) Prepare_Microsomes->Incubate_Mixture Prepare_Cofactor Prepare NADPH Regenerating System Prepare_Cofactor->Incubate_Mixture Time_Points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_Mixture->Time_Points Quench_Reaction Stop Reaction with Cold Acetonitrile containing Internal Standard Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Calculate_Remaining Quantify Parent Compound Remaining LCMS_Analysis->Calculate_Remaining Determine_Parameters Calculate Half-life (t½) and Intrinsic Clearance (CLint) Calculate_Remaining->Determine_Parameters

Caption: Workflow for an in vitro human liver microsomal stability assay.

Experimental Protocols

A detailed and robust experimental protocol is essential for generating reliable and reproducible metabolic stability data. The following is a representative protocol for a human liver microsome stability assay.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (a structurally similar compound not expected to be formed as a metabolite)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.[10]

    • Prepare working solutions by diluting the stock solutions in acetonitrile.[9]

    • Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4) containing MgCl₂.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the incubation buffer.[11][12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).[9]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of cold acetonitrile containing the internal standard.[11] The 0-minute time point represents the initial concentration before metabolism begins.

  • Sample Processing:

    • After the final time point, seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[10]

By following this standardized protocol, researchers can generate high-quality data to compare the metabolic stability of different derivatives of this compound and guide the selection of candidates with the most promising pharmacokinetic properties for further development.

References

A Spectroscopic Comparison of 2-Fluoro-4-(hydroxymethyl)benzonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 2-Fluoro-4-(hydroxymethyl)benzonitrile, and its common precursors. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and the overall efficiency of drug development pipelines. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Synthetic Pathway Overview

A common synthetic route to this compound involves the transformation of functional groups on the benzene ring. A plausible pathway begins with the oxidation of 2-Fluoro-4-methylbenzonitrile to 2-Fluoro-4-formylbenzonitrile, followed by the selective reduction of the aldehyde to a benzyl alcohol. An alternative starting material, 4-Bromo-2-fluorobenzonitrile, offers another versatile entry point for synthesis. The following diagram illustrates a logical synthetic relationship.

G cluster_0 Synthetic Pathway cluster_1 Alternative Starting Material 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-formylbenzonitrile 2-Fluoro-4-formylbenzonitrile 2-Fluoro-4-methylbenzonitrile->2-Fluoro-4-formylbenzonitrile Oxidation This compound This compound 2-Fluoro-4-formylbenzonitrile->this compound Reduction 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors.

Compound NameStructure1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound C₈H₆FNO7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H)[1]No data availableNo data available[M+H]⁺: 152.05061[2]
2-Fluoro-4-formylbenzonitrile C₈H₄FNO10.17 (s, 1H), 8.41 (d, 2H), 8.09 (d, 2H)[3]190.4, 151.1, 140.1, 130.5, 124.3[3]No data available149.12 (M⁺)[4]
2-Fluoro-4-methylbenzonitrile C₈H₆FN7.56 (d, 1H), 7.47 (t, 1H), 7.27 (t, 1H)141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2[3]No data available135.14 (M⁺)[5]
4-Bromo-2-fluorobenzonitrile C₇H₃BrFNNo data availableNo data availableNo data available199, 201 (M⁺, M⁺+2)[6]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

Synthesis

1. Oxidation of this compound to 2-Fluoro-4-formylbenzonitrile

This protocol describes the oxidation of the target compound to one of its precursors, demonstrating a common transformation that can be reversed to obtain the desired product.

  • Procedure: To a solution of this compound (5.18 g, 34.27 mmol) in methylene chloride (150 mL), pyridinium chlorochromate (7.39 g, 34.27 mmol) is added.[7]

  • The reaction mixture is stirred at room temperature for 4 hours.[7]

  • Upon completion, the mixture is filtered through a short pad of silica gel, which is then washed with dichloromethane.[7]

  • The combined filtrates are concentrated under reduced pressure to yield 2-fluoro-4-formylbenzonitrile as a white solid (4.6 g, 90% yield).[7]

2. Reduction of 2-Fluoro-4-vinylbenzonitrile to this compound

This synthesis illustrates a method to obtain the target compound from a vinyl precursor.

  • Procedure: A mixed solution of CH2Cl2 and 5 mL of methanol containing 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) is cooled to -78°C.[1]

  • Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]

  • Argon is then passed through the solution to remove unreacted ozone.[1]

  • Sodium borohydride (0.67 g, 0.018 mol) is added, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.[1]

  • After the reaction is complete, the solvent is removed by evaporation, and a 2M HCl solution is added.[1]

  • The mixture is extracted twice with ether, and the combined organic phases are dried with anhydrous Na2SO4.[1]

  • Evaporation of the solvent followed by crystallization of the crude product affords this compound (1.1 g, 81% yield).[1]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak (M⁺) and other significant fragment ions are reported as mass-to-charge ratios (m/z).

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No. 222978-02-1), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. Based on available Safety Data Sheets (SDS), this compound presents the following risks:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
H315: Causes skin irritationSkin irritation (Category 2)Wear protective gloves.[1]
H319: Causes serious eye irritationEye irritation (Category 2A)Wear eye protection/face protection.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
H311: Toxic in contact with skinAcute toxicity, dermal (Category 3)Wear protective gloves and protective clothing.[1]
H331: Toxic if inhaledAcute toxicity, inhalation (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Always consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed information.

Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[1][2]

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: All forms of this compound, including unused product, contaminated materials (e.g., filter paper, personal protective equipment), and solutions, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent potentially violent reactions or the release of toxic fumes.[3]

Step 2: Containerization and Labeling
  • Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for their durability.[4] The original product container, if in good condition, can be used.

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date when waste was first added to the container (accumulation start date)

Step 3: Storage
  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4]

  • Secure and Ventilated: The storage area must be a well-ventilated location, away from heat, ignition sources, and incompatible chemicals.[1] Ensure the container is kept closed except when adding waste.[2][3]

Step 4: Disposal Request and Pickup
  • Contact EHS: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup to the Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and local regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Clear the area of all personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[5]

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Materials Identify->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Label Label with 'Hazardous Waste' & Contents Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup Waste Collected by Authorized Personnel Request->Pickup

Caption: Disposal workflow for this compound.

Logical Relationship of Safety and Disposal Steps

SafetyDisposalRelationship Interrelation of Safety and Disposal Procedures cluster_assessment Hazard Assessment cluster_handling Safe Handling & Storage cluster_disposal Proper Disposal SDS Consult Safety Data Sheet (SDS) Hazards Identify Hazards: - Toxic - Irritant SDS->Hazards PPE Wear Appropriate PPE Hazards->PPE Ventilation Use in Ventilated Area Hazards->Ventilation Waste_Collection Collect in Labeled Container PPE->Waste_Collection Ventilation->Waste_Collection Storage Store Securely Storage->Waste_Collection Waste_ID Classify as Hazardous Waste Waste_ID->Waste_Collection EHS_Pickup Arrange EHS Pickup Waste_Collection->EHS_Pickup

Caption: Relationship between hazard assessment, safe handling, and disposal.

References

Essential Safety and Operational Guidance for 2-Fluoro-4-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational instructions, and disposal plans for handling 2-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No. 222978-02-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Safety Data Summary

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it is considered hazardous.[1] It may be harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation.[2]

Property Value Source
Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and away from heat, sparks, and flame.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to prevent exposure.

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[3]

  • Skin Protection :

    • Gloves : Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[3] For prolonged contact or handling of larger quantities, consider more resistant gloves and consult the manufacturer's chemical resistance guide.[3] Always inspect gloves before use and change them immediately upon contamination.[3]

    • Lab Coat : A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[3]

    • Clothing and Footwear : Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[3] Avoid clothing made of polyester or acrylic fabrics.[3]

  • Respiratory Protection : All handling of this compound should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA approved respirator is required.[3]

cluster_ppe Personal Protective Equipment (PPE) cluster_eye Details cluster_skin Details cluster_resp Details Eye/Face Protection Eye/Face Protection Splash Goggles Splash Goggles Eye/Face Protection->Splash Goggles Face Shield Face Shield Eye/Face Protection->Face Shield Skin Protection Skin Protection Nitrile Gloves Nitrile Gloves Skin Protection->Nitrile Gloves Lab Coat Lab Coat Skin Protection->Lab Coat Closed-toe Shoes Closed-toe Shoes Skin Protection->Closed-toe Shoes Respiratory Protection Respiratory Protection Fume Hood Fume Hood Respiratory Protection->Fume Hood Respirator (if needed) Respirator (if needed) Respiratory Protection->Respirator (if needed)

Caption: Required Personal Protective Equipment for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

  • Preparation and Area Setup :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don all required PPE as outlined above.

  • Weighing and Transfer :

    • If the compound is a solid, handle it in a fume hood to avoid generating dust.[1]

    • Use a spatula for transfers. Avoid scooping directly from the primary container with weighing paper.

    • Close the container tightly immediately after use.[1]

  • In-Reaction Handling :

    • Set up the reaction apparatus within the fume hood.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

    • Keep all incompatible materials, such as strong oxidizing agents, away from the reaction setup.[1]

  • Post-Reaction Workup :

    • Quench the reaction carefully, especially if exothermic.

    • Perform all extractions and solvent removal steps within the fume hood.

  • Decontamination :

    • Wipe down the work area with an appropriate solvent and then soap and water.

    • Decontaminate all equipment that came into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards (e.g., "Toxic," "Irritant").

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.[2]

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

    • Do not pour this chemical down the drain.

  • Contaminated Materials :

    • Dispose of contaminated gloves, weighing paper, and other disposable materials in the designated solid hazardous waste container.

cluster_waste_streams Waste Streams start Start: Handling Complete segregate Segregate Waste start->segregate Chemical Waste Chemical Waste segregate->Chemical Waste Contaminated PPE Contaminated PPE segregate->Contaminated PPE label_container Label Waste Container store Store Waste Securely label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end Chemical Waste->label_container Contaminated PPE->label_container

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocol: A Representative Synthetic Procedure

The following is a representative experimental protocol that might involve a compound like this compound. This is for informational purposes only and should be adapted and reviewed based on the specific requirements of your research.

Objective : Synthesis of a derivative via esterification of this compound.

Materials :

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl chloride

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, dropping funnel, separatory funnel

Procedure :

  • Reaction Setup : In a fume hood, add this compound (1 equivalent) and anhydrous DCM to a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Addition of Base : Cool the mixture to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise.

  • Addition of Acylating Agent : While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15 minutes.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup :

    • Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification :

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.